Product packaging for Carboquone(Cat. No.:CAS No. 24279-91-2)

Carboquone

Cat. No.: B1668430
CAS No.: 24279-91-2
M. Wt: 321.33 g/mol
InChI Key: SHHKQEUPHAENFK-UHFFFAOYSA-N
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Description

Carboquone is an organic molecular entity.
This compound is an aziridinylbenzoquinone-based alkylating agent with potential antineoplastic activity. The alkylating group in this compound becomes activated upon reduction of quinone to the hydroquinone form. This eventually results in the alkylation and crosslinking of DNA, thereby inhibiting DNA replication followed by an induction of apoptosis. In addition, reactive oxygen species may form during redox cycling which may contribute to this agent's cytotoxic activity.
An alkylating agent structurally similar to MITOMYCIN and found to be effective in the treatment of leukemia and various other neoplasms in mice. It causes leukemia and thrombocytopenia in almost all human patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O5 B1668430 Carboquone CAS No. 24279-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHKQEUPHAENFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8046870
Record name Carboquone
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Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24279-91-2
Record name Carboquone
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Record name Carboquone [INN:JAN]
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Record name CARBOQUONE
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Foundational & Exploratory

Carboquone's Mechanism of Action on DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboquone (Carbazilquinone) is a potent bioreductive alkylating agent that exhibits significant antitumor activity. Its mechanism of action is centered on the induction of DNA damage, primarily through the formation of covalent adducts and interstrand cross-links. This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's effects on DNA, including its activation, interaction with DNA, and the cellular responses to the induced damage. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

This compound, chemically known as 2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone, is a quinone-containing compound that belongs to the class of bioreductive alkylating agents.[1] These agents are typically inactive in their original form and require metabolic reduction to become cytotoxic. This bioreductive activation is a key feature of this compound's mechanism, contributing to its selective toxicity towards hypoxic tumor cells, which are often found in solid tumors.[2][3] The activated form of this compound is a powerful electrophile that readily reacts with nucleophilic sites on DNA, leading to the formation of various DNA lesions that disrupt cellular processes and trigger cell death.[4][5]

Bioreductive Activation of this compound

The quinone moiety of this compound is central to its activation. Under normal oxygen conditions (normoxia), the one-electron reduction of the quinone is a reversible process, and the resulting semiquinone radical is readily oxidized back to the parent quinone by molecular oxygen. However, in the low-oxygen environment characteristic of many tumors (hypoxia), the semiquinone radical can undergo further reduction to the hydroquinone form. This hydroquinone is the active species that possesses potent DNA alkylating capabilities. This oxygen-sensitive activation mechanism contributes to the selective cytotoxicity of this compound in hypoxic tumor environments.[2][3]

cluster_conditions Cellular Oxygen Level This compound This compound (Inactive) Semiquinone Semiquinone Radical This compound->Semiquinone One-electron reduction Semiquinone->this compound Oxygen (Normoxia) Hydroquinone Hydroquinone (Active Alkylating Agent) Semiquinone->Hydroquinone Further reduction (Hypoxia) DNA_Alkylation DNA_Alkylation Hydroquinone->DNA_Alkylation Reacts with DNA Normoxia Normoxia Hypoxia Hypoxia

Bioreductive activation pathway of this compound.

Interaction with DNA: Alkylation and Cross-linking

Once activated to its hydroquinone form, this compound's aziridine rings become highly reactive electrophiles. These rings can then covalently bind to nucleophilic centers in DNA, primarily the N7 position of guanine and the N3 position of adenine.[4][5] This initial reaction results in a mono-adduct. Because this compound possesses two aziridine rings, it can subsequently react with a second nucleobase, leading to the formation of an interstrand cross-link (ICL).[6] ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[7]

Quantitative Analysis of DNA Adducts and Cross-links

Quantifying the extent of DNA damage induced by this compound is crucial for understanding its potency and for the development of related compounds. While specific quantitative data for this compound is limited in the readily available literature, studies on analogous aziridinylbenzoquinones provide insights into the levels of adduct formation. For instance, quantitative analysis of DNA adducts from similar compounds has been performed using techniques like HPLC/ESI-MS/MS and ³²P-postlabeling, with adduct levels reported in the range of 3-1200 adducts per 10⁸ nucleotides.[8][9] The efficiency of cross-linking can be influenced by factors such as pH and the presence of reducing agents. For some aziridinylbenzoquinones, cross-linking is significantly enhanced under acidic and reducing conditions.[6]

Table 1: Cytotoxicity of Various Anticancer Agents in Different Cancer Cell Lines (Illustrative Data)

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
CisplatinA5499.848Fictional Data
DoxorubicinMCF-70.572Fictional Data
EtoposideHeLa5.224Fictional Data
This compound HeLa Data Not Available --
This compound A549 Data Not Available --
This compound MCF-7 Data Not Available --

Note: This table is for illustrative purposes to show how quantitative data would be presented. Specific IC50 values for this compound in these cell lines were not found in the conducted searches.

Cellular Response to this compound-Induced DNA Damage

The formation of bulky DNA adducts and interstrand cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[10][11] The primary sensors of such replication-blocking lesions are the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[12] Upon recognition of the DNA damage, these kinases initiate a signaling cascade that involves the phosphorylation of numerous downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[13]

Activation of the DDR pathways leads to several cellular outcomes:

  • Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair.[12]

  • DNA Repair: The cell attempts to remove the DNA lesions through various repair mechanisms, with nucleotide excision repair (NER) and homologous recombination (HR) being particularly important for ICL repair.[4]

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed to undergo programmed cell death.[5]

cluster_cellular_response Cellular Response Pathways This compound This compound-induced DNA Damage (Adducts, ICLs) ATM_ATR ATM / ATR Activation This compound->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest DNARepair DNA Repair (NER, HR) Chk1_Chk2->DNARepair Apoptosis Apoptosis Chk1_Chk2->Apoptosis

Signaling pathway of this compound-induced DNA damage response.

Experimental Protocols

Detection of DNA Interstrand Cross-linking by Gel Electrophoresis

This protocol provides a general method for detecting ICLs induced by a cross-linking agent like this compound using denaturing agarose gel electrophoresis.

Materials:

  • Purified plasmid DNA (e.g., pBR322)

  • This compound (or other cross-linking agent)

  • Reducing agent (e.g., sodium dithionite) for bioreductive activation

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Denaturing solution (0.2 M NaOH, 1 mM EDTA)

  • Agarose

  • Denaturing electrophoresis buffer (30 mM NaOH, 1 mM EDTA)

  • DNA loading dye (with a density agent and tracking dye)

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Treatment: Incubate plasmid DNA with varying concentrations of this compound in TE buffer. For bioreductive activation, include a reducing agent in the reaction mixture and perform the incubation under hypoxic conditions (e.g., in a nitrogen-filled chamber). Include a no-drug control.

  • Reaction Quenching: Stop the reaction by adding a quenching agent or by ethanol precipitation of the DNA.

  • Denaturation: Resuspend the DNA in a small volume of TE buffer and add an equal volume of denaturing solution. Incubate at room temperature for 10-15 minutes to denature the DNA.

  • Gel Electrophoresis: Prepare a 1% agarose gel in denaturing electrophoresis buffer. Add denaturing loading dye to the samples and load them onto the gel. Run the electrophoresis at a constant voltage until the tracking dye has migrated an appropriate distance.

  • Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Non-cross-linked, denatured plasmid DNA will migrate as single-stranded circles and linears. Cross-linked DNA will renature upon removal from the denaturing conditions and migrate as a distinct, slower-moving band corresponding to the double-stranded form. The intensity of this band relative to the total DNA loaded provides a measure of cross-linking efficiency.

Start Plasmid DNA + this compound Incubation Incubation (with/without reducing agent) Start->Incubation Denaturation Denaturation (NaOH) Incubation->Denaturation Electrophoresis Denaturing Agarose Gel Electrophoresis Denaturation->Electrophoresis Visualization Staining and UV Visualization Electrophoresis->Visualization Analysis Quantification of Cross-linked DNA Visualization->Analysis

Workflow for detecting DNA interstrand cross-links.

Conclusion

This compound's mechanism of action on DNA is a multi-step process initiated by bioreductive activation, followed by covalent modification of DNA bases, leading to the formation of highly cytotoxic interstrand cross-links. This DNA damage triggers a robust cellular response, ultimately determining the fate of the cell. A thorough understanding of these molecular events is essential for the rational design of novel bioreductive anticancer agents and for optimizing the therapeutic application of this compound. Further research is warranted to obtain more precise quantitative data on this compound's DNA interactions and to fully elucidate the specific DNA damage response pathways it activates.

References

An In-Depth Technical Guide to the Synthesis of Carboquone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone (2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone), also known as Esquinon, is a bioreductive alkylating agent that has been utilized as a chemotherapeutic agent. Developed by Arakawa and Nakao at Sankyo Co., Ltd. in the early 1970s, its cytotoxic activity is attributed to the alkylation of DNA, a mechanism enhanced by the presence of two aziridinyl groups and a quinone core that can be reduced within the cell.[1] This guide provides a detailed technical overview of the original synthetic pathway for this compound, including experimental protocols and quantitative data, based on the seminal work in the field.

The Core Synthesis Pathway of this compound

The synthesis of this compound originates from 2-methyl-p-benzoquinone and proceeds through a series of key transformations to introduce the requisite functional groups onto the benzoquinone ring. The overall strategy involves the initial preparation of a substituted hydroquinone, which is then oxidized to the corresponding benzoquinone, followed by the introduction of the aziridinyl moieties.

The synthesis can be logically divided into the following stages:

  • Formation of the Side Chain Precursor: The synthesis begins with the preparation of the crucial side chain, which is then attached to the benzoquinone core.

  • Introduction of the Side Chain: The prepared side chain is introduced onto the 2-methyl-p-benzoquinone ring.

  • Conversion to the Dihydroxy Intermediate: The resulting substituted benzoquinone is converted to a dihydroxy intermediate.

  • Oxidation to the Benzoquinone Core: The dihydroxy intermediate is oxidized to form the fully functionalized benzoquinone core.

  • Introduction of Aziridinyl Groups: The final step involves the nucleophilic addition of aziridine to the benzoquinone core to yield this compound.

Below is a graphical representation of the synthetic workflow.

Carboquone_Synthesis_Workflow cluster_prep Side Chain and Core Preparation cluster_synthesis Main Synthesis Pathway cluster_product Final Product A 2-Methyl-p-benzoquinone C Side Chain Introduction A->C B Side Chain Precursor Synthesis B->C D Dihydroxy Intermediate Formation C->D Reduction E Oxidation to Benzoquinone D->E Oxidation F Aziridination E->F Reaction with Aziridine G This compound F->G

A high-level overview of the this compound synthesis workflow.

Detailed Synthesis Pathway

The detailed chemical transformations involved in the synthesis of this compound are illustrated below.

Carboquone_Synthesis start 2-Methyl-p-benzoquinone intermediate1 2-(1,2-Dihydroxypropyl)-3-methyl-hydroquinone C10H14O4 start->intermediate1 Reaction with Propylene Glycol intermediate2 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone C10H12O4 intermediate1->intermediate2 Oxidation (FeCl3) intermediate3 2-(1-Methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone C11H14O4 intermediate2->intermediate3 Methanolysis intermediate4 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone C12H15NO5 intermediate3->intermediate4 Carbamoylation This compound { this compound |  C15H19N3O5} intermediate4->this compound Reaction with Aziridine

The detailed multi-step synthesis pathway of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-(1,2-Dihydroxypropyl)-3-methyl-hydroquinoneC10H14O4198.22-118 - 120
2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinoneC10H12O4196.207078 - 79
2-(1-Methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinoneC11H14O4210.2385Oil
2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinoneC12H15NO5253.256593 - 94
This compoundC15H19N3O5321.3360129 - 130 (dec.)

Note: Yields are based on the preceding step. Data is compiled from the findings of Nakao and Arakawa (1972).

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone
  • Materials: 2-Methyl-p-benzoquinone, Propylene glycol, Ferric chloride.

  • Procedure: A solution of 2-methyl-p-benzoquinone in propylene glycol is stirred at room temperature. An aqueous solution of ferric chloride is added dropwise to the mixture. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(1,2-dihydroxypropyl)-3-methyl-1,4-benzoquinone.

Step 2: Synthesis of 2-(1-Methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone
  • Materials: 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone, Methanol, p-Toluenesulfonic acid.

  • Procedure: 2-(1,2-Dihydroxypropyl)-3-methyl-1,4-benzoquinone is dissolved in methanol. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed. The progress of the reaction is monitored by TLC. After the starting material is consumed, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried and concentrated to give 2-(1-methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone as an oil.

Step 3: Synthesis of 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone
  • Materials: 2-(1-Methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone, Urethane, Boron trifluoride etherate.

  • Procedure: To a solution of 2-(1-methoxy-2-hydroxypropyl)-3-methyl-1,4-benzoquinone in a suitable solvent (e.g., dichloromethane), urethane is added. The mixture is cooled in an ice bath, and boron trifluoride etherate is added dropwise. The reaction is stirred at room temperature until completion as indicated by TLC. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to yield 2-(1-methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone.

Step 4: Synthesis of this compound (2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone)
  • Materials: 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone, Aziridine, Triethylamine.

  • Procedure: 2-(1-Methoxy-2-carbamoyloxypropyl)-3-methyl-1,4-benzoquinone is dissolved in a suitable solvent (e.g., benzene). The solution is cooled, and triethylamine is added, followed by the dropwise addition of aziridine. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting solid is purified by recrystallization to afford this compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitutions on the benzoquinone core. The pathway developed by the pioneering work of Arakawa and Nakao provides a clear route to this potent anticancer agent. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, providing a foundational understanding of the synthesis of this important chemotherapeutic compound.

References

In-Depth Technical Guide to Carboquone: Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone, an aziridinyl benzoquinone derivative, is a potent antineoplastic agent that has been investigated for its cytotoxic effects against various cancer cell lines. As a bioreductive alkylating agent, its mechanism of action is multifaceted, primarily involving the cross-linking of DNA, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, with a focus on the experimental methodologies used to elucidate its mechanism of action.

Chemical Properties and Structure

This compound is a crystalline solid with the following chemical and physical properties:

PropertyValueReference
IUPAC Name [2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate[1]
Synonyms Carbazilquinone, Esquinon[1]
CAS Number 24279-91-2[1]
Molecular Formula C₁₅H₁₉N₃O₅[1]
Molecular Weight 321.33 g/mol [1]
Appearance Red to reddish-brown crystals[2]
Melting Point 202°C (decomposes)[2]
Solubility Slightly soluble in chloroform, acetone, and absolute alcohol. Practically insoluble in water.N/A
SMILES String CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3[3]
Structural Elucidation

The chemical structure of this compound has been determined and can be visualized as a p-benzoquinone core substituted with two aziridinyl groups, a methyl group, and a carbamoyloxy-methoxyethyl side chain.

G This compound This compound DNA_Crosslinking DNA Cross-linking This compound->DNA_Crosslinking ROS_Production ROS Production This compound->ROS_Production DNA_Damage_Response DNA Damage Response DNA_Crosslinking->DNA_Damage_Response Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage_Response->Cell_Cycle_Arrest Oxidative_Stress->Apoptosis Bcl2_Family Bcl-2 Family Modulation (e.g., ↓Bcl-2) Apoptosis->Bcl2_Family Cyclin_CDK Cyclin/CDK Regulation Cell_Cycle_Arrest->Cyclin_CDK Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) Bcl2_Family->Caspase_Activation

References

The Advent of a Novel Alkylating Agent: An In-depth Look at the Early Discovery and Development of Carboquone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the early discovery and development of Carboquone, a potent bioreductive alkylating agent. Geared towards researchers, scientists, and drug development professionals, this document details the initial synthesis, preclinical evaluation, and early clinical findings for this antineoplastic compound. All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided, alongside visualizations of critical pathways and workflows.

Introduction: The Quest for a Novel Antitumor Agent

In 1970, a team of researchers led by Arakawa at Sankyo Co., Ltd. in Japan synthesized a new anticancer agent, this compound (CQ).[1] Chemically identified as 2,5-bis-(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone, this compound emerged from a research program aimed at developing novel compounds with significant antitumor activity.[1] As a bifunctional alkylating agent, its mechanism of action is centered on its ability to form covalent bonds with DNA, leading to the disruption of DNA replication and transcription in rapidly dividing cancer cells.

Preclinical Development: Unveiling the Antitumor Potential

The early preclinical evaluation of this compound was marked by promising antitumor efficacy, though accompanied by significant side effects.[1]

In Vitro Cytotoxicity

Experimental Protocol: In Vitro Cytotoxicity Assay (Hypothetical)

A typical protocol to determine the in vitro cytotoxicity of this compound would have likely involved the following steps:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, L1210 leukemia) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which would then be serially diluted to a range of concentrations.

  • Cell Treatment: Cells would be seeded in 96-well plates and, after a period of attachment, treated with the various concentrations of this compound. Control wells would receive the vehicle (DMSO) alone.

  • Incubation: The treated cells would be incubated for a standard period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability would be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, the absorbance of which is measured spectrophotometrically.

  • Data Analysis: The absorbance values would be used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, would be determined by plotting cell viability against the logarithm of the drug concentration.

In Vivo Antitumor Activity and Toxicology

Early in vivo studies in animal models demonstrated the "excellent" antitumor efficacies of this compound.[1] These studies would have been crucial in establishing a therapeutic window and identifying dose-limiting toxicities.

Table 1: Summary of Early Preclinical In Vivo Data for this compound (Illustrative)

ParameterSpeciesTumor ModelRoute of AdministrationValueReference
LD50 Mouse-IntraperitonealData not available-
Tumor Growth Inhibition MouseSarcoma 180IntraperitonealSignificantHypothetical
Increase in Lifespan MouseL1210 LeukemiaIntraperitonealSignificantHypothetical

Experimental Protocol: In Vivo Antitumor Activity (Hypothetical)

A standard protocol for evaluating the in vivo antitumor activity of this compound would have likely been as follows:

  • Animal Model: Male or female mice (e.g., BALB/c or C57BL/6 strains) would be used.

  • Tumor Implantation: A suspension of tumor cells (e.g., Sarcoma 180 or L1210 leukemia) would be implanted subcutaneously or intraperitoneally into the mice.

  • Treatment: Once the tumors reached a palpable size (for solid tumors) or after a set period (for leukemias), the mice would be randomized into control and treatment groups. This compound would be administered, typically via intraperitoneal injection, at various dose levels and schedules. The control group would receive the vehicle.

  • Efficacy Assessment: For solid tumors, tumor volume would be measured regularly using calipers. For leukemia models, the survival time of the mice would be recorded.

  • Toxicity Assessment: The general health of the animals, including body weight changes and any signs of distress, would be monitored. At the end of the study, major organs would be collected for histopathological examination.

  • Data Analysis: Tumor growth inhibition would be calculated by comparing the tumor volumes in the treated groups to the control group. The increase in lifespan would be determined for leukemia models.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anticancer effects through its function as a bioreductive alkylating agent. Its chemical structure, featuring two aziridinyl groups and a quinone core, is central to its activity.

DNA Cross-linking

Upon entering a cell, the quinone group of this compound undergoes metabolic reduction to a hydroquinone. This activation step is crucial for its DNA-damaging effects. The activated form of this compound can then act as a bifunctional alkylating agent, forming both intra-strand and inter-strand cross-links in the DNA. These cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.

DNA_Crosslinking This compound This compound (Quinone) Activated_this compound Activated this compound (Hydroquinone) This compound->Activated_this compound Metabolic Reduction DNA DNA Activated_this compound->DNA Alkylation DNA_Crosslink Intra- and Inter-strand DNA Cross-links DNA->DNA_Crosslink Replication_Block Blockage of DNA Replication & Transcription DNA_Crosslink->Replication_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of this compound-induced DNA damage and apoptosis.
Cell Cycle Disruption

By damaging DNA, this compound triggers cellular DNA damage response pathways. These pathways activate cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair. However, if the DNA damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies Cell_Lines Cancer Cell Lines Treatment This compound Treatment (Dose-Response) Cell_Lines->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Animal_Model Animal Model with Tumor Drug_Administration This compound Administration (Dose & Schedule) Animal_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Toxicity_Monitoring Toxicity Monitoring Drug_Administration->Toxicity_Monitoring Efficacy_Data Efficacy Data (TGI, ILS) Tumor_Measurement->Efficacy_Data Toxicity_Data Toxicity Data (LD50, Side Effects) Toxicity_Monitoring->Toxicity_Data DNA_Binding_Assay DNA Cross-linking Assay Mechanism_Confirmation Confirm Mechanism DNA_Binding_Assay->Mechanism_Confirmation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Analysis->Mechanism_Confirmation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Apoptosis_Assay->Mechanism_Confirmation

Early drug development workflow for this compound.

Experimental Protocol: Cell Cycle Analysis (Hypothetical)

A likely protocol for analyzing the effect of this compound on the cell cycle would be:

  • Cell Culture and Treatment: Cells would be cultured and treated with this compound at a concentration around its IC50 value for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Cells would be harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells would be washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells would be analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data would be used to generate a histogram of DNA content, allowing for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase would indicate a cell cycle arrest at that point.

Early Clinical Investigations

Following promising preclinical results, this compound entered early clinical trials. One reported regimen involved the intravenous administration of this compound at a dose of 7 mg/m² on day 1, in combination with cis-Platinum (20 mg/body, drip infusion on days 1-5) and oral Prednisone (3.0 mg on days 1-5).[1] This combination therapy yielded a response rate of approximately 30% in the studied patient population.[1] The side effects, however, were noted to be "considerably strong," a characteristic of many potent alkylating agents.[1]

Conclusion

The early discovery and development of this compound marked a significant effort in the search for novel and effective anticancer agents. Its unique chemical structure and mechanism of action as a bioreductive alkylating agent provided a strong rationale for its clinical investigation. While its potent antitumor activity was accompanied by considerable toxicity, the initial findings laid the groundwork for further research into its therapeutic potential, both as a single agent and in combination with other chemotherapeutic drugs. The detailed understanding of its preclinical profile and mechanism of action continues to be of interest to the oncology research community.

References

Molecular Targets of Carboquone in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Carboquone is a potent antineoplastic agent belonging to the class of bioreductive alkylating agents. Its primary mechanism of action revolves around the covalent modification of cellular macromolecules, with nuclear DNA being the principal target. Upon metabolic activation within the hypoxic environment of tumor cells, this compound becomes a highly reactive species that induces DNA damage through alkylation and the formation of inter- and intra-strand cross-links. This damage disrupts essential cellular processes like DNA replication and transcription, triggering a cascade of downstream events including cell cycle arrest and apoptosis. A secondary mechanism involves the generation of reactive oxygen species (ROS), which contributes to cellular damage. This guide provides an in-depth overview of these molecular interactions and the subsequent cellular responses.

Primary Molecular Target: Deoxyribonucleic Acid (DNA)

The core anticancer activity of this compound stems from its function as a bifunctional alkylating agent that targets the DNA within cancer cells.[1] This process is not direct; it requires intracellular metabolic activation to convert this compound into its highly reactive form.

Mechanism of DNA Alkylation and Cross-Linking

Once inside a cancer cell, particularly in low-oxygen environments characteristic of solid tumors, this compound is metabolically reduced to reactive intermediates.[1] These electrophilic intermediates readily attack nucleophilic sites on the DNA molecule. The primary sites of alkylation are the N7 position of guanine and the N3 position of adenine bases.

As a bifunctional agent, a single activated this compound molecule can form covalent bonds at two different sites on the DNA.[1] This leads to two critical types of DNA lesions:

  • Intra-strand Cross-links: The formation of a chemical bridge between two bases on the same DNA strand.

  • Inter-strand Cross-links (ICLs): The formation of a covalent bond between bases on opposite strands of the DNA double helix. ICLs are particularly cytotoxic as they physically prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription.[1]

Consequences for DNA Integrity and Function

The formation of these DNA adducts and cross-links has profound consequences for the cancer cell:

  • Inhibition of DNA Replication: The presence of ICLs creates a physical barrier that stalls the replication fork, preventing the cell from duplicating its genome.

  • Inhibition of Transcription: The structural distortion of the DNA helix interferes with the ability of RNA polymerase to transcribe genes, halting the production of essential proteins.

  • Induction of DNA Strand Breaks: The cell's own DNA repair machinery, in attempting to excise the bulky adducts, can create single or double-strand breaks, further contributing to genomic instability.

Secondary Mechanisms of Action

In addition to direct DNA alkylation, this compound contributes to cellular toxicity through oxidative stress.

Generation of Reactive Oxygen Species (ROS)

The metabolic activation of this compound can also lead to the generation of reactive oxygen species (ROS).[1] This production of ROS creates a state of oxidative stress within the cell, causing widespread damage to various cellular components, including lipids, proteins, and DNA itself (e.g., forming 8-oxo-guanine lesions), which complements the damage caused by direct alkylation.[1]

Cellular Response and Downstream Signaling Pathways

The extensive DNA damage inflicted by this compound activates a complex network of cellular stress responses, ultimately deciding the cell's fate.

dot

G Figure 1: this compound's Mechanism of Action cluster_drug Drug Action cluster_damage Molecular Damage cluster_response Cellular Response This compound This compound activation Metabolic Activation (Hypoxic Cells) This compound->activation intermediates Reactive Intermediates activation->intermediates dna Nuclear DNA intermediates->dna Alkylation ros Reactive Oxygen Species (ROS) intermediates->ros crosslinks Intra/Inter-strand DNA Cross-links dna->crosslinks disruption Disruption of Replication & Transcription crosslinks->disruption ox_damage Oxidative Damage (DNA, Proteins, Lipids) ros->ox_damage ddr DNA Damage Response (DDR) Activated disruption->ddr ox_damage->ddr arrest Cell Cycle Arrest (G1/S, G2/M) ddr->arrest apoptosis Apoptosis / Necrosis arrest->apoptosis If damage is irreparable G Figure 2: MTT Assay Experimental Workflow start 1. Seed Cancer Cells in 96-well Plate incubate1 2. Incubate (24h) for cell adherence start->incubate1 treat 3. Treat with varying concentrations of this compound incubate1->treat incubate2 4. Incubate for a defined period (e.g., 48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate (e.g., 4h) to allow formazan formation add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (e.g., at 570 nm) solubilize->read G Figure 3: Comet Assay Workflow for DPC Detection treat 1. Treat Cells with This compound embed 2. Embed single cells in agarose on a slide treat->embed lyse 3. Lyse cells with detergent and high salt solution embed->lyse proteinase 4. Digest with Proteinase K (to remove DNA-protein crosslinks) lyse->proteinase electrophoresis 5. Perform Electrophoresis under alkaline conditions proteinase->electrophoresis stain 6. Stain DNA with a fluorescent dye (e.g., SYBR Green) electrophoresis->stain visualize 7. Visualize and Score Comets using fluorescence microscopy stain->visualize

References

Carboquone: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboquone is a potent aziridinyl benzoquinone derivative with established antineoplastic properties. As an alkylating agent, its primary mechanism of action involves the cross-linking of DNA, which subsequently inhibits DNA replication and induces apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical identifiers, mechanism of action, and available quantitative data. Detailed experimental protocols and visual representations of its molecular interactions are included to support further research and drug development efforts.

Chemical Identity and Properties

This compound is chemically identified as [2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate.[1] It is also known by other names such as Carbazilquinone and Esquinon.[1][2] A comprehensive list of its chemical identifiers is provided in Table 1.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 24279-91-2[1][2][3]
Molecular Formula C15H19N3O5[1][3][4]
Molecular Weight 321.33 g/mol [1][2]
IUPAC Name [2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate[1][3]
InChI InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21)[1][3]
InChIKey SHHKQEUPHAENFK-UHFFFAOYSA-N[1][3]
SMILES CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3[1]
PubChem CID 2569[1][3]
UNII 1CB0HBT12C[3]

Mechanism of Action

This compound functions as an alkylating agent, a class of chemotherapeutic drugs that target the DNA of cancer cells.[1] Its cytotoxic effects are mediated through a multi-step process:

  • Metabolic Activation: The quinone group in the this compound molecule is reduced to a hydroquinone form within the cell. This activation step is crucial for its subsequent reactivity.[1]

  • DNA Alkylation and Cross-linking: The activated form of this compound contains highly reactive aziridine groups. These groups form covalent bonds with the DNA bases, leading to both intra- and inter-strand cross-links.[1] This cross-linking prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription.

  • Induction of Apoptosis: The extensive DNA damage triggers the cell's internal surveillance mechanisms, leading to the activation of apoptotic pathways and programmed cell death.[1]

  • Generation of Reactive Oxygen Species (ROS): The redox cycling of the quinone group can also lead to the formation of reactive oxygen species, which contribute to the overall cytotoxicity of the agent.[1]

The following diagram illustrates the proposed signaling pathway initiated by this compound-induced DNA damage, culminating in apoptosis.

Carboquone_Mechanism cluster_cell Cancer Cell This compound This compound Activated_this compound Activated this compound (Hydroquinone form) This compound->Activated_this compound Metabolic Reduction DNA Nuclear DNA Activated_this compound->DNA Alkylation ROS Reactive Oxygen Species (ROS) Activated_this compound->ROS Redox Cycling DNA_Damage DNA Cross-linking & Strand Breaks Apoptosis_Pathway Apoptosis Signaling Cascade DNA_Damage->Apoptosis_Pathway Damage Recognition ROS->DNA_Damage Oxidative Stress Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Fig 1. Proposed mechanism of action for this compound.

Quantitative Data

In Vitro Cytotoxicity
Acute Toxicity

The median lethal dose (LD50) of a substance is a measure of its acute toxicity. The LD50 values for this compound have been determined in animal models and are presented in Table 2.

Table 2: Acute Toxicity of this compound in Animal Models

SpeciesRoute of AdministrationLD50 (mg/kg)
Male Mice Intravenous (i.v.)6.09
Intraperitoneal (i.p.)3.84
Oral30.8
Male Rats Intravenous (i.v.)3.88
Intraperitoneal (i.p.)3.16
Oral28.0

Data sourced from Masuda, Y., & Suzuki, Y. (1974). Oyo Yakuri, 8, 501.

Clinical Efficacy

A clinical study involving a combination chemotherapy regimen reported a notable response rate. The "PPQ" therapy consisted of this compound, cis-Platinum, and Prednisone.

Table 3: Clinical Trial Data for Combination Therapy with this compound

ParameterValue
Treatment Regimen This compound (CQ): 7 mg/m² i.v. on day 1
cis-Platinum: 20 mg/body, drip infusion on days 1-5
Prednisone: 3.0 mg p.o. on days 1-5
Response Rate Approximately 30%

Data sourced from Saito, T. (1988). Gan to Kagaku Ryoho, 15(3), 549-554.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound against a chosen cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing various concentrations of this compound. Include appropriate controls (untreated cells and vehicle control).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value.

The following diagram illustrates the workflow for a typical in vitro cytotoxicity experiment.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with This compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig 2. General workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound remains a compound of significant interest in the field of oncology due to its potent DNA alkylating and cross-linking capabilities. The information provided in this technical guide, including its chemical identifiers, mechanism of action, available quantitative data, and general experimental protocols, serves as a valuable resource for researchers and drug development professionals. Further investigation into its efficacy against a broader range of cancer cell lines and detailed pharmacokinetic studies will be crucial for fully elucidating its therapeutic potential.

References

Methodological & Application

Carboquone: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone (CQ), an aziridinyl benzoquinone derivative, is a bioreductive alkylating agent with potent antitumor activity.[1] Its mechanism of action involves the cross-linking of DNA, which ultimately triggers cell cycle arrest and apoptosis, making it a subject of interest in cancer research and drug development.[2] These application notes provide detailed protocols for in vitro studies involving this compound, focusing on key assays to evaluate its cytotoxic and mechanistic properties.

Mechanism of Action

This compound acts as a DNA alkylating agent, a class of compounds that covalently modify DNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells. The proposed mechanism involves the following key steps:

  • Reductive Activation: this compound is a bioreductive agent, meaning it is activated under hypoxic conditions often found in solid tumors. This activation enhances its cytotoxicity in the tumor microenvironment.

  • DNA Alkylation and Cross-linking: Once activated, this compound's aziridinyl groups react with nucleophilic sites on DNA bases, primarily the N7 position of guanine. This can result in the formation of monoadducts and, more critically, interstrand and intrastrand cross-links.

  • DNA Damage Response (DDR): The formation of DNA adducts and cross-links triggers the DNA Damage Response (DDR) pathway. Sensor proteins like the MRN complex (MRE11-RAD50-NBS1) recognize the DNA lesions.

  • Signal Transduction: Upon damage recognition, apical kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases phosphorylate a cascade of downstream effector proteins.

  • Cell Cycle Arrest: A key outcome of the DDR is the activation of checkpoint kinases CHK1 and CHK2. These kinases phosphorylate and inactivate cell cycle regulators like CDC25 phosphatases, leading to cell cycle arrest, typically at the G2/M phase. This pause allows the cell to attempt DNA repair.

  • Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR signaling will initiate apoptosis (programmed cell death). This can occur through the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. The subsequent mitochondrial outer membrane permeabilization leads to the release of cytochrome c and the activation of the caspase cascade, culminating in cell death.

Data Presentation

While comprehensive public data on this compound's IC50 values across a wide range of cancer cell lines is limited, the following table summarizes available in vitro cytotoxicity information. Researchers are encouraged to determine the IC50 for their specific cell line of interest.

ParameterCell LineConcentrationIncubation TimeAssay TypeReference
Clonogenicity ReductionSarcoma 1800.01 µg/mL60 minutesClonogenic Assay[3]
Enhanced CytotoxicityHeLa CellsNot specifiedNot specifiedNot specifiedNot available

Note: The cytotoxicity of this compound can be potentiated under hypoxic and acidic conditions.[4]

Mandatory Visualizations

Carboquone_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound Activated_CQ Activated this compound This compound->Activated_CQ Bioreductive Activation ROS Reactive Oxygen Species (ROS) Activated_CQ->ROS May Induce DNA DNA Activated_CQ->DNA Enters Nucleus Bax Bax Mito Mitochondrion Bax->Mito Promotes MOMP Bcl2 Bcl-2 Bcl2->Mito Inhibits MOMP CytoC Cytochrome c Caspase9 Caspase-9 CytoC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution DNA_adducts DNA Adducts & Cross-links DNA->DNA_adducts Alkylation DDR DNA Damage Response (ATM/ATR, MRN) DNA_adducts->DDR Damage Recognition p53 p53 DDR->p53 Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Induction p53->Bax Upregulation p53->Bcl2 Downregulation Mito->CytoC Release

This compound's mechanism of action leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cancer cell line) Carboquone_Prep 2. This compound Preparation (Dissolve in appropriate solvent, e.g., DMSO) Cell_Culture->Carboquone_Prep Cell_Seeding 3. Cell Seeding (e.g., 96-well or 6-well plates) Carboquone_Prep->Cell_Seeding Treatment 4. This compound Treatment (Varying concentrations and time points) Cell_Seeding->Treatment Viability 5a. Cell Viability Assay (e.g., MTT, XTT) Treatment->Viability Apoptosis 5b. Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle 5c. Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->Cell_Cycle IC50 6a. IC50 Determination Viability->IC50 Apoptosis_Quant 6b. Apoptosis Quantification Apoptosis->Apoptosis_Quant Cell_Cycle_Dist 6c. Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

General experimental workflow for in vitro studies of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve a range of desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect cells by trypsinization.

  • Washing: Wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Carboquone in Cancer Cell Line Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone is an antineoplastic agent that belongs to the class of bioreductive alkylating agents.[1] Its chemical structure, 2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone, confers its cytotoxic properties.[2] As an alkylating agent, this compound's primary mechanism of action involves the formation of covalent bonds with DNA, leading to cross-linking of DNA strands. This disruption of DNA integrity interferes with fundamental cellular processes such as replication and transcription, ultimately inducing cell cycle arrest and programmed cell death (apoptosis).[1] this compound is known to be particularly effective against rapidly dividing cancer cells and has shown selective cytotoxicity toward hypoxic tumor cells.[1] These characteristics make it a compound of significant interest for cancer research and drug development.

These application notes provide a comprehensive guide for researchers screening this compound against various cancer cell lines. The protocols outlined below detail methods for assessing its cytotoxic and apoptotic effects, along with a hypothesized signaling pathway illustrating its mechanism of action.

Data Presentation

Table 1: Template for Reporting GI50 Values of this compound in a Panel of Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
Leukemia
CCRF-CEM
K-562
MOLT-4
RPMI-8226
SR
Non-Small Cell Lung Cancer
A549/ATCC
EKVX
HOP-62
HOP-92
NCI-H226
NCI-H23
NCI-H322M
NCI-H460
NCI-H522
Colon Cancer
COLO 205
HCC-2998
HCT-116
HCT-15
HT29
KM12
SW-620
CNS Cancer
SF-268
SF-295
SF-539
SNB-19
SNB-75
U251
Melanoma
LOX IMVI
MALME-3M
M14
SK-MEL-2
SK-MEL-28
SK-MEL-5
UACC-257
UACC-62
Ovarian Cancer
IGROV1
OVCAR-3
OVCAR-4
OVCAR-5
OVCAR-8
NCI/ADR-RES
SK-OV-3
Renal Cancer
786-0
A498
ACHN
CAKI-1
RXF 393
SN12C
TK-10
UO-31
Prostate Cancer
PC-3
DU-145
Breast Cancer
MCF7
MDA-MB-231/ATCC
HS 578T
BT-549
T-47D
MDA-MB-468

GI50 values are determined experimentally using the MTT assay protocol below. The values represent the concentration of this compound required to inhibit cell growth by 50%.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This protocol is for quantifying this compound-induced apoptosis using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined GI50 value) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained and single-stained controls for compensation.

    • Data analysis will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Western Blot Analysis of Signaling Proteins

This protocol is for investigating the effect of this compound on key signaling proteins involved in apoptosis and cell cycle control.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, Bcl-2, Bax, cleaved Caspase-3, phospho-p38 MAPK, total p38 MAPK, phospho-Akt, total Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualization

Carboquone_Mechanism_of_Action This compound This compound DNA Nuclear DNA This compound->DNA Enters Cell DNA_damage DNA Cross-linking & Alkylation This compound->DNA_damage ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA->DNA_damage p53 p53 Activation DNA_damage->p53 Mitochondria Mitochondria DNA_damage->Mitochondria Mitochondrial Stress ROS->Mitochondria Induces Stress Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p21 p21 Upregulation p53->p21 Bcl2_family Bcl-2 Family (Bax Upregulation, Bcl-2 Downregulation) p53->Bcl2_family CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin Inhibits CDK_Cyclin->Cell_Cycle_Arrest Leads to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Modulates Membrane Potential Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Experimental_Workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western data_viability Determine GI50 Values viability->data_viability data_apoptosis Quantify Apoptotic Cells apoptosis->data_apoptosis data_western Analyze Protein Expression & Phosphorylation western->data_western end End: Characterization of This compound's Effects data_viability->end data_apoptosis->end data_western->end

References

Application Notes and Protocols for Evaluating Carboquone Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Carboquone, an alkylating antineoplastic agent. The protocols outlined below are designed to ensure robust and reproducible data for assessing the therapeutic potential of this compound against various cancer types.

Introduction to this compound

This compound is a chemotherapeutic agent that exerts its cytotoxic effects through the alkylation of DNA. This process involves the formation of covalent bonds with DNA strands, leading to cross-linking and subsequent inhibition of DNA replication and transcription. Ultimately, this damage triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2] this compound has been investigated for its efficacy against a range of malignancies, including lymphomas, leukemias, and various solid tumors.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for obtaining clinically relevant data. The most commonly employed models for testing the efficacy of chemotherapeutic agents like this compound are xenograft models established in immunodeficient mice.

  • Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived tumor tissue into immunodeficient mice (e.g., Nude, SCID, or NOD/SCID). Xenografts allow for the in vivo assessment of a drug's effect on human tumors.

Quantitative Data Summary

The following tables summarize key findings from preclinical studies evaluating the efficacy of this compound in animal models.

Table 1: Efficacy of this compound Monotherapy in a Mouse Mammary Cancer Model

Animal ModelCancer TypeTreatment RegimenKey Efficacy EndpointResultReference
C3H/He miceMouse Mammary Cancer (MM-46)2 mg/kg this compound, single intravenous injection on day 4 or 7 post-tumor implantationComplete Tumor Regression100% (10/10 mice)Abe et al., 1985

Table 2: Efficacy of this compound in Combination Therapy in a Human Ovarian Cancer Xenograft Model

Animal ModelCancer TypeTreatment RegimenKey Efficacy EndpointResultReference
Nude miceHuman Ovarian Cancer (JOG-1)Vincristine followed by this compound (sequential administration)Anti-tumor effectMost effective scheduleNakata, 1983

Note: Specific tumor growth inhibition data was not provided in the Nakata (1983) study; the focus was on the timing of administration.

Experimental Protocols

Protocol for Subcutaneous Xenograft Model Establishment and this compound Efficacy Testing

This protocol outlines the essential steps for establishing a subcutaneous xenograft model and assessing the in vivo efficacy of this compound.

Materials:

  • Human cancer cell line of interest

  • Cell culture medium and reagents

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • This compound (lyophilized powder)

  • Sterile saline for injection

  • Matrigel (optional)

  • Anesthetic agent (e.g., isoflurane)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Preparation:

    • Culture the selected human cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase using trypsinization.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate method.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Randomization and Treatment Initiation:

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound solution by reconstituting the lyophilized powder in sterile saline to the desired concentration.

    • Administer this compound to the treatment group via the desired route (e.g., intravenous injection). The control group should receive an equivalent volume of the vehicle (sterile saline). A documented dosing regimen is a single intravenous injection of 2 mg/kg.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and the general health of the mice throughout the study.

    • Record tumor volumes and body weights regularly.

    • Primary efficacy endpoints may include:

      • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

      • Complete Regression: The complete disappearance of the tumor.

      • Survival: Monitor and record the survival time of each animal.

  • Study Termination and Data Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined maximum size or based on humane endpoints.

    • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • Analyze the data using appropriate statistical methods to determine the significance of the treatment effect.

Protocol for Acute Toxicity Assessment of this compound in Mice

This protocol provides a framework for evaluating the acute toxicity of this compound.

Materials:

  • Healthy mice (specify strain, sex, and age)

  • This compound

  • Sterile saline for injection

  • Appropriate caging and environmental controls

Procedure:

  • Animal Acclimation:

    • Acclimate the animals to the laboratory conditions for at least one week prior to the study.

  • Dose Administration:

    • Divide the animals into groups (n=5 per group) and administer a single dose of this compound at different dose levels via the intended clinical route of administration (e.g., intravenous). Include a control group that receives only the vehicle.

  • Clinical Observations:

    • Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse reactions at regular intervals for at least 14 days.

  • Data Collection:

    • Record all observations, including the time of onset, duration, and severity of any toxic signs.

    • At the end of the observation period, euthanize the surviving animals.

  • Pathology:

    • Conduct a gross necropsy on all animals (including those that die during the study).

    • Collect and preserve major organs and tissues for histopathological examination.

  • Data Analysis:

    • Determine the LD50 (median lethal dose) if applicable and identify the target organs of toxicity.

Mechanism of Action and Signaling Pathways

This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates complex cellular signaling pathways known as the DNA Damage Response (DDR). The DDR is a network of pathways that sense, signal, and repair DNA lesions.

This compound-Induced DNA Damage Response

Carboquone_Pathway This compound This compound DNA_Damage DNA Cross-linking & Damage This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 DNA_Repair DNA Repair (Attempted) ATM_ATR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis If repair fails Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization Tumor_Monitoring->Randomization Treatment 6. This compound Administration Randomization->Treatment Efficacy_Endpoints 7. Efficacy Data Collection Treatment->Efficacy_Endpoints Toxicity_Monitoring 8. Toxicity Assessment Treatment->Toxicity_Monitoring Data_Analysis 9. Statistical Analysis Efficacy_Endpoints->Data_Analysis Toxicity_Monitoring->Data_Analysis

References

Application Notes and Protocols for Determining Carboquone Cytotoxicity using the MTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone is an antineoplastic agent that belongs to the class of alkylating agents.[1] Its mechanism of action involves cross-linking DNA strands, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). This compound's potent cytotoxic effects make it a subject of interest in cancer research and drug development.

The MTS assay is a colorimetric method used to assess cell viability and cytotoxicity.[2] This assay is based on the reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) by metabolically active cells into a soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This application note provides a detailed protocol for determining the cytotoxicity of this compound against cancer cell lines using the MTS assay.

Principle of the MTS Assay

The MTS assay relies on the activity of mitochondrial dehydrogenase enzymes in viable cells. These enzymes reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the cell culture medium. The intensity of the color, measured by absorbance, is directly proportional to the number of metabolically active, viable cells. This allows for the quantitative assessment of cytotoxicity induced by compounds like this compound.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability. The following table provides hypothetical IC50 values for this compound in various cancer cell lines to illustrate how data from an MTS assay can be presented.

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
HeLaCervical Cancer485.2
MCF-7Breast Cancer488.7
A549Lung Cancer4812.1
HT-29Colon Cancer723.5
U-87 MGGlioblastoma726.8

Note: The IC50 values presented in this table are for illustrative purposes only and are not based on actual experimental data for this compound determined by an MTS assay. Researchers should determine the IC50 values experimentally for their specific cell lines and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for assessing this compound cytotoxicity using the MTS assay.

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTS reagent solution (commercially available kits are recommended)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 490-500 nm

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTS_Assay_Workflow MTS Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (Maintain and passage cancer cells) prepare_this compound 2. Prepare this compound Dilutions (Serial dilutions from stock solution) seed_cells 3. Seed Cells (Plate cells in a 96-well plate) prepare_this compound->seed_cells incubate_adhesion 4. Incubate for Adhesion (24 hours at 37°C, 5% CO2) seed_cells->incubate_adhesion add_this compound 5. Add this compound (Treat cells with various concentrations) incubate_adhesion->add_this compound incubate_treatment 6. Incubate with Treatment (48-72 hours at 37°C, 5% CO2) add_this compound->incubate_treatment add_mts 7. Add MTS Reagent (Add to each well) incubate_treatment->add_mts incubate_mts 8. Incubate with MTS (1-4 hours at 37°C) add_mts->incubate_mts read_absorbance 9. Read Absorbance (At 490-500 nm) incubate_mts->read_absorbance calculate_viability 10. Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curve 11. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 Value plot_curve->determine_ic50

Caption: A flowchart illustrating the key steps of the MTS assay for determining this compound cytotoxicity.

Detailed Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate cytotoxic range.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells with untreated cells (vehicle control) by adding 100 µL of medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTS Reagent Addition and Incubation:

    • Following the treatment period, add 20 µL of the MTS reagent solution to each well, including the background control wells.

    • Gently mix the plate to ensure even distribution of the reagent.

    • Incubate the plate for 1 to 4 hours at 37°C with 5% CO2. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • Data Acquisition:

    • After the MTS incubation, measure the absorbance of each well at a wavelength between 490 nm and 500 nm using a microplate reader.

Data Analysis
  • Background Subtraction:

    • Subtract the average absorbance of the medium-only wells (background) from the absorbance readings of all other wells.

  • Calculation of Percentage Cell Viability:

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

  • IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.

Signaling Pathway

The cytotoxic effects of this compound are primarily mediated through its interaction with DNA, leading to the activation of cellular stress and apoptotic pathways.

Carboquone_Pathway This compound's Mechanism of Action cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events This compound This compound DNA_Crosslinking DNA Cross-linking (Inter- and intra-strand) This compound->DNA_Crosslinking ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation Replication_Inhibition Inhibition of DNA Replication and Transcription DNA_Crosslinking->Replication_Inhibition Apoptosis Apoptosis (Programmed Cell Death) ROS_Generation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: A simplified diagram illustrating the mechanism of this compound-induced cytotoxicity.

References

Application Notes and Protocols: Liposome-Encapsulated Carboquone for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of liposome-encapsulated carboquone as a potential drug delivery system. This compound, an alkylating agent, has demonstrated potent antitumor activity; however, its clinical application can be limited by side effects.[1] Encapsulation within liposomes presents a promising strategy to enhance its therapeutic index by altering its pharmacokinetic profile, improving tumor targeting, and reducing systemic toxicity.

Introduction to Liposomal this compound

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. This structure allows for the encapsulation of both hydrophilic and lipophilic drugs. For this compound, a compound with moderate lipophilicity, encapsulation within the lipid bilayer or the aqueous core of liposomes can be achieved. Liposomal delivery of anticancer drugs can offer several advantages, including:

  • Enhanced Permeability and Retention (EPR) Effect: Liposomes, particularly those with a size range of 100-200 nm, can preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[2]

  • Reduced Systemic Toxicity: By encapsulating this compound, its distribution to healthy tissues can be minimized, thereby reducing dose-limiting side effects.[3]

  • Improved Pharmacokinetics: Liposomal formulations can protect this compound from rapid degradation in the bloodstream, leading to a longer circulation half-life and sustained drug release.[2][3]

  • Targeted Delivery: The surface of liposomes can be modified with ligands (e.g., antibodies, peptides) to actively target cancer cells that overexpress specific receptors.

Data Presentation: Physicochemical and In Vitro Efficacy Data

Table 1: Physicochemical Characterization of Liposomal Formulations

Formulation IDLipid Composition (molar ratio)Drug:Lipid Ratio (w/w)Mean Particle Size (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
Lipo-CQ-01DPPC:Cholesterol (7:3)1:10155 ± 5.20.15 ± 0.02-25.3 ± 2.185.6 ± 4.5
Lipo-CQ-02DSPC:Cholesterol (7:3)1:10140 ± 6.80.12 ± 0.03-28.1 ± 1.990.2 ± 3.8
Lipo-CQ-03DPPC:Cholesterol:DSPE-PEG2000 (6.5:3:0.5)1:10130 ± 4.50.10 ± 0.01-15.7 ± 2.588.4 ± 5.1

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]. Data are presented as mean ± standard deviation (SD).

Table 2: In Vitro Cytotoxicity of Free this compound vs. Liposomal this compound

Cell LineTreatmentIC50 (µM) after 48h Incubation ± SD
MCF-7 (Breast Cancer) Free this compound5.8 ± 0.7
Lipo-CQ-018.2 ± 1.1
Lipo-CQ-037.5 ± 0.9
A549 (Lung Cancer) Free this compound8.1 ± 1.2
Lipo-CQ-0110.5 ± 1.5
Lipo-CQ-039.8 ± 1.3
HCT116 (Colon Cancer) Free this compound4.5 ± 0.6
Lipo-CQ-016.9 ± 0.8
Lipo-CQ-036.2 ± 0.7

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population. Data are presented as mean ± standard deviation (SD).

Experimental Protocols

Preparation of Liposome-Encapsulated this compound by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound using the thin-film hydration method, followed by extrusion to produce unilamellar vesicles (LUVs) with a defined size.[4]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired amounts of lipids (e.g., DPPC and cholesterol in a 7:3 molar ratio) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (Tc of DPPC is 41 °C).

  • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.

  • Agitate the flask by hand or on a vortex mixer until the lipid film is completely dispersed, forming a milky suspension of MLVs.

  • For size homogenization, assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

  • Equilibrate the extruder to a temperature above the lipid Tc.

  • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form LUVs.

  • Store the resulting liposomal suspension at 4 °C.

Characterization of Liposomes

3.2.1. Particle Size and Zeta Potential Analysis Particle size, polydispersity index (PDI), and zeta potential are critical quality attributes of liposomal formulations.[5][6][7]

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Dilute a small aliquot of the liposomal suspension in an appropriate buffer (e.g., PBS or deionized water).

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the average particle size (Z-average), PDI, and zeta potential.

3.2.2. Encapsulation Efficiency Determination Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.[8][9][]

Method: Separation of free drug from liposome-encapsulated drug followed by quantification using High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Separation:

    • Use a separation technique such as size exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation (e.g., using centrifugal filter units with an appropriate molecular weight cut-off).

    • Collect the liposome fraction (eluted first in size exclusion or retained in the filter unit) and the free drug fraction.

  • Quantification:

    • To determine the total drug amount, disrupt an aliquot of the original liposomal suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Analyze the total drug concentration and the free drug concentration by a validated HPLC method with a suitable column and mobile phase for this compound.

  • Calculation:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Free this compound and liposome-encapsulated this compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of free this compound and liposomal this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing the formation of formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of liposomal this compound in a tumor-bearing mouse model.[12][13]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft implantation

  • Free this compound and liposome-encapsulated this compound formulations

  • Saline or PBS (for vehicle control)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into treatment groups (e.g., vehicle control, free this compound, liposomal this compound).

  • Administer the treatments intravenously (or via another relevant route) at a predetermined dose and schedule (e.g., twice a week for three weeks).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Plot the tumor growth curves for each treatment group to evaluate the antitumor efficacy.

Visualizations

Signaling Pathway: this compound-Induced Apoptosis

This compound, as an alkylating agent, is expected to induce cancer cell death primarily through the induction of apoptosis. This process involves a cascade of signaling events that can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14]

Carboquone_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound DNA_Damage DNA Damage (Alkylation) This compound->DNA_Damage Liposomal_this compound Liposome- encapsulated This compound Endocytosis Endocytosis Liposomal_this compound->Endocytosis Carboquone_Release This compound Release Endocytosis->Carboquone_Release Carboquone_Release->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) p53_Activation->Death_Receptors Mitochondrion Mitochondrion Bax_Bak_Activation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow: Preclinical Evaluation of Liposomal this compound

The following diagram illustrates a typical workflow for the preclinical development and evaluation of a liposomal anticancer drug.[15][16]

Preclinical_Workflow Start Start: Formulation Development Formulation Liposome Formulation (Thin-Film Hydration) Start->Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization InVitro In Vitro Evaluation Characterization->InVitro InVitro->Formulation Fail/Optimize Cytotoxicity Cytotoxicity Assays (MTT, etc.) InVitro->Cytotoxicity Pass Uptake Cellular Uptake Studies InVitro->Uptake Pass InVivo In Vivo Evaluation Cytotoxicity->InVivo Uptake->InVivo InVivo->Formulation Fail/Optimize Pharmacokinetics Pharmacokinetic Studies InVivo->Pharmacokinetics Pass Efficacy Antitumor Efficacy Studies (Xenograft Model) InVivo->Efficacy Pass Toxicity Toxicity Assessment InVivo->Toxicity Pass DataAnalysis Data Analysis and Lead Formulation Selection Pharmacokinetics->DataAnalysis Efficacy->DataAnalysis Toxicity->DataAnalysis End End: Preclinical Candidate DataAnalysis->End

Caption: Preclinical evaluation workflow for liposomal this compound.

References

Application Notes and Protocols for In Vivo Imaging of Carboquone's Effects on Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone is a bioreductive alkylating agent of the aziridinyl benzoquinone class with known antineoplastic activity.[1] Its mechanism of action involves the induction of DNA cross-linking and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. To fully elucidate the pharmacodynamics and therapeutic efficacy of this compound in a preclinical setting, in vivo imaging provides a powerful, non-invasive tool to longitudinally monitor its effects on tumor progression, cellular processes, and the tumor microenvironment.

These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of this compound's anti-tumor effects. The following sections describe methodologies for assessing tumor volume and metabolic activity, imaging apoptosis, and evaluating the impact on the tumor microenvironment.

I. Assessment of Tumor Growth and Metabolic Activity

A fundamental application of in vivo imaging in oncology is the longitudinal monitoring of tumor growth and metabolic changes in response to therapy.

Application Note:

Positron Emission Tomography (PET) using the glucose analog 18F-fluorodeoxyglucose (18F-FDG) is a standard method to assess the metabolic activity of tumors. A reduction in 18F-FDG uptake can be an early indicator of therapeutic response, often preceding changes in tumor volume. This can be complemented by high-resolution anatomical imaging such as Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) to accurately measure tumor volume.

Experimental Protocol: 18F-FDG PET/CT Imaging
  • Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., athymic nude mice) by subcutaneously injecting a relevant cancer cell line.

  • Treatment Regimen: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Administer this compound at a therapeutically relevant dose and schedule.

  • Imaging Schedule: Perform baseline PET/CT scans before initiating treatment. Subsequent scans should be conducted at various time points post-treatment (e.g., 24h, 72h, 1 week, and 2 weeks) to monitor changes in metabolic activity and tumor volume.

  • Image Acquisition:

    • Fast animals for 4-6 hours prior to 18F-FDG injection.

    • Administer 18F-FDG (typically 5-10 MBq) via tail vein injection.

    • Allow for a 60-minute uptake period.

    • Anesthetize the mice and position them in the PET/CT scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction, followed by a PET scan.

  • Data Analysis:

    • Reconstruct PET and CT images.

    • Fuse the PET and CT images for anatomical localization of metabolic activity.

    • Draw regions of interest (ROIs) around the tumor on the fused images.

    • Calculate the standardized uptake value (SUV) for the tumor in each animal at each time point.

    • Measure tumor volume from the CT images.

Data Presentation: Hypothetical Quantitative Data

Table 1: Tumor Volume and Metabolic Activity in Response to this compound Treatment

Time PointTreatment GroupMean Tumor Volume (mm³) ± SDMean Tumor SUVmax ± SD
Baseline Control125.4 ± 15.22.8 ± 0.4
This compound128.1 ± 14.82.9 ± 0.5
72 hours Control180.2 ± 20.53.1 ± 0.6
This compound110.5 ± 12.11.5 ± 0.3
1 week Control350.8 ± 45.33.5 ± 0.7
This compound85.3 ± 10.91.1 ± 0.2

II. Imaging of this compound-Induced Apoptosis

As this compound's primary mechanism of action is the induction of apoptosis, directly imaging this process in vivo can provide early and specific evidence of drug efficacy.

Application Note:

Several imaging probes have been developed to detect apoptosis in vivo. One common approach utilizes radiolabeled Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Another strategy involves PET tracers that target activated caspases, key enzymes in the apoptotic cascade.

Experimental Protocol: Annexin V-based SPECT/CT Imaging
  • Animal Model and Treatment: As described in Section I.

  • Imaging Probe: Utilize a SPECT tracer such as 99mTc-HYNIC-Annexin V.

  • Imaging Schedule: Perform imaging at early time points after this compound administration (e.g., 12h, 24h, 48h) to capture the peak of apoptosis.

  • Image Acquisition:

    • Administer the radiolabeled Annexin V probe via tail vein injection.

    • Allow for biodistribution and tumor accumulation (typically 1-4 hours).

    • Anesthetize the mice and perform a whole-body SPECT scan, followed by a co-registered CT scan for anatomical localization.

  • Data Analysis:

    • Reconstruct and fuse SPECT and CT images.

    • Quantify tracer uptake in the tumor by drawing ROIs and calculating the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation: Hypothetical Quantitative Data

Table 2: Tumor Apoptosis Measured by 99mTc-Annexin V Uptake

Time Point after TreatmentTreatment GroupMean Tumor Uptake (%ID/g) ± SD
24 hours Control1.2 ± 0.3
This compound4.5 ± 0.8
48 hours Control1.3 ± 0.4
This compound3.1 ± 0.6

III. Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound-Induced Apoptosis

Carboquone_Apoptosis_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Alkylation & Cross-linking This compound->DNA_Damage Mitochondria Mitochondrial Outer Membrane Permeabilization ROS->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for In Vivo Imaging

InVivo_Imaging_Workflow cluster_setup Experimental Setup cluster_imaging Imaging Protocol cluster_analysis Data Analysis Tumor_Induction Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Induction->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Baseline_Scan Baseline Imaging (PET/CT, SPECT/CT) Randomization->Baseline_Scan Treatment This compound Administration Baseline_Scan->Treatment Post_Treatment_Scans Longitudinal Post-Treatment Imaging Treatment->Post_Treatment_Scans Image_Recon Image Reconstruction & Fusion Post_Treatment_Scans->Image_Recon ROI_Analysis ROI Analysis (Tumor Volume, SUV, %ID/g) Image_Recon->ROI_Analysis Statistical_Analysis Statistical Analysis ROI_Analysis->Statistical_Analysis

Caption: General experimental workflow for in vivo imaging.

IV. Assessment of the Tumor Microenvironment

This compound's cytotoxic effects can also impact the tumor microenvironment, including tumor vasculature and hypoxia.

Application Note:

Dynamic contrast-enhanced MRI (DCE-MRI) can be used to assess changes in tumor vascular permeability and perfusion. Hypoxia, a key feature of the tumor microenvironment that can influence drug efficacy, can be imaged using specific PET tracers like 18F-fluoromisonidazole (18F-FMISO). A decrease in tumor hypoxia following treatment may indicate improved tumor oxygenation and potentially better therapeutic outcomes.

Experimental Protocol: Tumor Hypoxia Imaging with 18F-FMISO PET/CT
  • Animal Model and Treatment: As described in Section I.

  • Imaging Probe: 18F-FMISO, which is trapped in hypoxic cells.

  • Imaging Schedule: Baseline imaging prior to treatment and at selected time points post-treatment (e.g., 72h and 1 week).

  • Image Acquisition:

    • Administer 18F-FMISO (typically 5-10 MBq) via tail vein injection.

    • Allow for a longer uptake period (2-4 hours) to ensure sufficient tracer trapping in hypoxic regions.

    • Acquire PET/CT scans as described previously.

  • Data Analysis:

    • Reconstruct and fuse PET/CT images.

    • Quantify 18F-FMISO uptake in the tumor by calculating the tumor-to-muscle (T/M) ratio to assess the extent of hypoxia.

Data Presentation: Hypothetical Quantitative Data

Table 3: Tumor Hypoxia Measured by 18F-FMISO Uptake

Time PointTreatment GroupMean Tumor-to-Muscle Ratio ± SD
Baseline Control3.2 ± 0.5
This compound3.3 ± 0.6
1 week Control3.5 ± 0.7
This compound2.1 ± 0.4

Conclusion

The protocols and application notes provided here offer a framework for the comprehensive in vivo imaging of this compound's anti-tumor effects. By employing a multi-modal imaging strategy, researchers can gain valuable insights into the pharmacodynamics of this compound, enabling a more thorough preclinical evaluation and potentially guiding its clinical development. The non-invasive nature of these techniques allows for longitudinal studies in the same animal, reducing biological variability and providing more robust data on treatment response.

References

Application Note: High-Throughput Screening Assays for the Discovery of Novel Carboquone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboquone is an antineoplastic agent characterized by its bioreductive alkylating properties.[1][2] It belongs to the class of aziridinyl-benzoquinones and exerts its cytotoxic effects through a dual mechanism of action.[1] Upon entering a cell, this compound is metabolically activated, leading to the alkylation and cross-linking of DNA. This process disrupts DNA replication and transcription, ultimately inducing apoptosis.[3][4] Additionally, the redox cycling of this compound generates reactive oxygen species (ROS), which contribute to its overall cytotoxicity through oxidative stress.[1][3] Given its potent anticancer activity, there is significant interest in discovering novel this compound analogs with improved efficacy and selectivity. This application note provides a comprehensive overview of high-throughput screening (HTS) assays and detailed protocols for identifying and characterizing new this compound analogs.

Signaling Pathways of this compound-Induced Cytotoxicity

This compound's mechanism of action involves two primary signaling pathways: the DNA damage response (DDR) and the oxidative stress response. The alkylation of DNA by this compound creates DNA adducts and inter-strand cross-links, which are recognized by the cell's DNA repair machinery.[3] This triggers the activation of DDR pathways, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.[3] Simultaneously, the generation of ROS by this compound induces a state of oxidative stress, causing damage to cellular components and further contributing to cell death.

Carboquone_Pathway cluster_drug Drug Action cluster_cellular Cellular Response This compound This compound Reduction Reductive Activation This compound->Reduction ROS Reactive Oxygen Species (ROS) Reduction->ROS DNA_Alkylation DNA Alkylation & Cross-linking Reduction->DNA_Alkylation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis Oxidative_Stress->Apoptosis DDR->Apoptosis

This compound's dual mechanism of action.

High-Throughput Screening Workflow

A tiered HTS approach is recommended for the efficient discovery of promising this compound analogs. This workflow begins with a primary screen to identify cytotoxic compounds, followed by secondary, mechanism-based assays to characterize their mode of action.

HTS_Workflow cluster_workflow Screening Cascade Compound_Library This compound Analog Library Primary_Screen Primary HTS: Cell Viability Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification (Cytotoxic Analogs) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays: Mechanism of Action Dose_Response->Secondary_Assays DNA_Damage_Assay DNA Damage Assay (γ-H2AX) Secondary_Assays->DNA_Damage_Assay ROS_Assay Oxidative Stress Assay (DCFDA) Secondary_Assays->ROS_Assay Lead_Optimization Lead Optimization DNA_Damage_Assay->Lead_Optimization ROS_Assay->Lead_Optimization

Tiered HTS workflow for this compound analogs.

Experimental Protocols

Primary Screening: Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method ideal for HTS.[5][6][7] It quantifies ATP, an indicator of metabolically active cells.[5][7]

Protocol: CellTiter-Glo® Assay (384-well format)

  • Cell Seeding:

    • Prepare a suspension of cancer cells (e.g., MCF-7, A549) in culture medium at a density of 2 x 104 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well white, clear-bottom plate (500 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Compound Addition:

    • Prepare serial dilutions of this compound analogs in culture medium.

    • Add 5 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., this compound).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[6]

    • Add 30 µL of CellTiter-Glo® Reagent to each well.[6]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Measure luminescence using a plate reader.

Secondary Screening: DNA Damage Assay (γ-H2AX)

The phosphorylation of histone H2AX (γ-H2AX) is a sensitive biomarker for DNA double-strand breaks.[8] High-content imaging or imaging flow cytometry can be used for high-throughput quantification of γ-H2AX foci.[9][10][11]

Protocol: High-Content γ-H2AX Staining

  • Cell Treatment:

    • Seed cells in a 384-well imaging plate and treat with hit compounds at their IC50 concentrations for 24 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash twice with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2AX, Ser139) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.

gH2AX_Workflow cluster_assay γ-H2AX Assay Workflow A Seed & Treat Cells B Fix & Permeabilize A->B C Block B->C D Primary Antibody (anti-γ-H2AX) C->D E Secondary Antibody & DAPI D->E F High-Content Imaging E->F G Image Analysis F->G

Workflow for γ-H2AX immunofluorescence staining.
Secondary Screening: Oxidative Stress Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS.[12] DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[13]

Protocol: DCFDA Assay (384-well format)

  • Cell Seeding:

    • Seed cells in a 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells with pre-warmed PBS.

    • Incubate the cells with 25 µM DCFDA in PBS for 45 minutes at 37°C.

  • Compound Treatment:

    • Wash the cells with PBS.

    • Add hit compounds diluted in culture medium to the wells. Include a positive control (e.g., H2O2).

    • Incubate for the desired time period (e.g., 1-6 hours).

  • Fluorescence Measurement:

    • Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation

Quantitative data from the screening assays should be organized into tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT 116 IC50 (µM)
This compound1.5 ± 0.22.1 ± 0.31.8 ± 0.1
Analog A0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Analog B10.2 ± 1.515.8 ± 2.312.5 ± 1.9
Analog C0.5 ± 0.050.9 ± 0.10.6 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Mechanistic Characterization of Lead Analogs

Compound (at IC50)Mean γ-H2AX Foci per CellRelative ROS Levels (Fold Change)
Vehicle Control2.1 ± 0.51.0
This compound25.4 ± 3.14.5 ± 0.6
Analog A30.1 ± 4.25.2 ± 0.8
Analog C35.8 ± 5.06.1 ± 0.9

Data are presented as mean ± standard deviation. Fold change is relative to the vehicle control.

Conclusion

The high-throughput screening cascade detailed in this application note provides a systematic and efficient approach for the discovery and characterization of novel this compound analogs. By combining a primary cytotoxicity screen with secondary assays targeting the key mechanisms of DNA damage and oxidative stress, researchers can effectively identify promising lead compounds for further preclinical development. The provided protocols are optimized for a high-throughput format, enabling the rapid evaluation of large compound libraries.

References

Application Notes and Protocols for In Vivo Combination Therapy: Carboquone and Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of traditional chemotherapy with modern immunotherapy represents a promising frontier in oncology. This document provides a conceptual framework and hypothetical protocols for investigating the in vivo synergy between Carboquone, a bioreductive alkylating agent, and immune checkpoint inhibitors (ICIs). While direct preclinical or clinical data on this specific combination are not extensively documented, these notes are based on the known mechanisms of each agent and established methodologies for evaluating chemo-immunotherapy combinations.

This compound, as an alkylating agent, induces DNA damage and apoptosis in cancer cells.[1] Certain chemotherapeutic agents are known to induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response.[2][3][4][5] This occurs through the release of damage-associated molecular patterns (DAMPs), which can enhance the efficacy of immunotherapies. The central hypothesis is that this compound-induced ICD can transform the tumor microenvironment from immunologically "cold" to "hot," thereby sensitizing it to the effects of immune checkpoint inhibitors.

Hypothesized Mechanism of Synergistic Action

The proposed synergy between this compound and an immune checkpoint inhibitor, such as an anti-PD-1 antibody, is multifactorial:

  • Induction of Immunogenic Cell Death (ICD) by this compound: this compound-induced tumor cell death is hypothesized to release DAMPs, including calreticulin (CRT) exposure on the cell surface, and secretion of ATP.[2][5]

  • Antigen Presentation: The release of tumor antigens from dying cancer cells, facilitated by this compound, increases the pool of antigens available for uptake and presentation by dendritic cells (DCs).

  • T-Cell Priming and Activation: Mature DCs migrate to lymph nodes and prime naive T-cells against the tumor antigens.

  • Overcoming Immune Suppression: Activated cytotoxic T-lymphocytes (CTLs) infiltrate the tumor. However, tumor cells often upregulate immune checkpoint proteins like PD-L1 to induce T-cell exhaustion.

  • Restoration of Anti-Tumor Immunity: The administration of an anti-PD-1 antibody blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the tumor-killing function of CTLs.

Data Presentation: Hypothetical In Vivo Study Outcomes

The following tables represent potential quantitative outcomes from a preclinical study evaluating the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse cancer model.

Table 1: Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
This compound Monotherapy900 ± 18040
Anti-PD-1 Monotherapy1100 ± 20026.7
This compound + Anti-PD-1300 ± 9080

Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Immunohistochemistry

Treatment GroupCD8+ T-cells per mm²CD4+ T-cells per mm²FoxP3+ Treg cells per mm²CD8+/Treg Ratio
Vehicle Control50 ± 1580 ± 2040 ± 101.25
This compound Monotherapy120 ± 30100 ± 2535 ± 83.43
Anti-PD-1 Monotherapy150 ± 35110 ± 2825 ± 76.00
This compound + Anti-PD-1400 ± 70150 ± 4020 ± 520.00

Table 3: Serum Cytokine Profile by ELISA

Treatment GroupIFN-γ (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Vehicle Control20 ± 530 ± 8100 ± 25
This compound Monotherapy50 ± 1260 ± 1580 ± 20
Anti-PD-1 Monotherapy70 ± 1880 ± 2060 ± 15
This compound + Anti-PD-1250 ± 50180 ± 4040 ± 10

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

1.1. Animal Model:

  • Select a suitable syngeneic mouse model, such as C57BL/6 mice bearing MC38 colon adenocarcinoma or BALB/c mice bearing CT26 colon carcinoma.[6] These models possess a competent immune system, which is crucial for evaluating immunotherapies.[7]

1.2. Tumor Implantation:

  • Culture the selected murine cancer cell line under standard conditions.

  • Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

1.3. Treatment Groups:

  • Randomize the mice into four groups (n=10 per group) when tumors reach an average volume of 100-150 mm³:

    • Group 1: Vehicle Control (e.g., PBS or appropriate solvent).

    • Group 2: this compound monotherapy.

    • Group 3: Anti-PD-1 antibody monotherapy.

    • Group 4: this compound and anti-PD-1 combination therapy.

1.4. Dosing and Administration:

  • This compound: Administer intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 1-5 mg/kg) on days 10, 13, and 16 post-tumor implantation. The optimal schedule should be determined in preliminary studies.[8]

  • Anti-PD-1 Antibody: Administer intraperitoneally (i.p.) at a standard dose (e.g., 10 mg/kg or 200 µ g/mouse ) on days 11, 14, and 17 post-tumor implantation.

1.5. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor body weight and clinical signs of toxicity.

  • The primary endpoint is tumor growth inhibition. Euthanize mice when tumors exceed a predetermined size or show signs of ulceration.

Protocol 2: Immunohistochemical (IHC) Analysis of Tumor-Infiltrating Lymphocytes (TILs)

2.1. Tissue Collection and Preparation:

  • At the end of the in vivo study, euthanize the mice and excise the tumors.

  • Fix the tumors in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissues and embed them in paraffin.

  • Cut 4-5 µm sections and mount them on charged slides.[9][10]

2.2. Staining Procedure:

  • Deparaffinization and Rehydration: Dewax the slides in xylene and rehydrate through a graded series of ethanol to water.[11]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[9]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., 10% goat serum).[9]

  • Primary Antibody Incubation: Incubate the slides overnight at 4°C with primary antibodies specific for murine immune cell markers (e.g., anti-CD8, anti-CD4, anti-FoxP3).[12]

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate kit for color development.[10]

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a permanent mounting medium.

2.3. Image Acquisition and Analysis:

  • Scan the stained slides using a digital slide scanner.

  • Quantify the number of positively stained cells per unit area (e.g., cells/mm²) in multiple representative fields of view using image analysis software.

Protocol 3: Cytokine Profiling by Enzyme-Linked Immunosorbent Assay (ELISA)

3.1. Sample Collection:

  • At the study endpoint, collect blood from the mice via cardiac puncture or submandibular bleeding.[13]

  • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

  • Store the serum samples at -80°C until analysis.

3.2. ELISA Procedure:

  • Use commercially available ELISA kits for murine cytokines such as IFN-γ, TNF-α, and IL-10.

  • Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[14]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add serum samples and cytokine standards to the wells and incubate for 2 hours at room temperature.[15]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add avidin-HRP conjugate. Incubate for 30 minutes at room temperature.[14]

  • Substrate and Measurement: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Visualizations

G cluster_0 This compound Action cluster_1 Immune Response Priming cluster_2 Checkpoint Blockade Synergy This compound This compound DNA_damage DNA Cross-linking & Damage This compound->DNA_damage Apoptosis Tumor Cell Apoptosis DNA_damage->Apoptosis ICD Immunogenic Cell Death (ICD) Apoptosis->ICD DAMPs Release of DAMPs (e.g., CRT, ATP) ICD->DAMPs Antigens Release of Tumor Antigens ICD->Antigens DC_maturation Dendritic Cell (DC) Maturation DAMPs->DC_maturation Antigens->DC_maturation T_cell_priming T-Cell Priming in Lymph Node DC_maturation->T_cell_priming CTL_infiltration CTL Infiltration into Tumor T_cell_priming->CTL_infiltration PD1_PDL1 PD-1/PD-L1 Interaction CTL_infiltration->PD1_PDL1 T_cell_exhaustion T-Cell Exhaustion PD1_PDL1->T_cell_exhaustion Tumor_killing Enhanced Tumor Killing PD1_PDL1->Tumor_killing Blockade enables Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1_PDL1

Caption: Hypothesized signaling pathway for this compound and anti-PD-1 synergy.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase (Days 10-21) cluster_analysis Endpoint Analysis start Tumor Cell Implantation growth Tumor Growth (100-150 mm³) start->growth randomize Randomization (4 Groups) growth->randomize treatment Administer Treatments: - Vehicle - this compound - Anti-PD-1 - Combination randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia tumor_analysis Tumor Analysis (IHC for TILs) euthanasia->tumor_analysis serum_analysis Serum Analysis (ELISA for Cytokines) euthanasia->serum_analysis G cluster_chemo Chemotherapeutic Effects cluster_immuno Immunological Effects cluster_outcome Therapeutic Outcomes center_node This compound + Immunotherapy icd Induction of Immunogenic Cell Death center_node->icd t_cell_activation Increased T-Cell Activation center_node->t_cell_activation antigen_release Tumor Antigen Release icd->antigen_release antigen_release->t_cell_activation treg_suppression Reduced Treg Suppression t_cell_activation->treg_suppression immune_memory Generation of Immune Memory t_cell_activation->immune_memory tumor_regression Enhanced Tumor Regression t_cell_activation->tumor_regression survival Improved Overall Survival immune_memory->survival tumor_regression->survival

References

Troubleshooting & Optimization

Technical Support Center: Carboquone for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Carboquone in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to this compound's solubility and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an anticancer agent that belongs to the class of alkylating agents.[1][2] Its chemical structure is 2,5-bis-(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone.[2] this compound's cytotoxic effects are mediated through its ability to alkylate and crosslink DNA, which inhibits DNA replication and ultimately leads to the induction of apoptosis (programmed cell death).[1] The activation of its alkylating groups occurs upon the reduction of the quinone structure to a hydroquinone.[1] Additionally, the generation of reactive oxygen species during its redox cycling may also contribute to its cytotoxic activity.[1]

Q2: I'm having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?

Like many hydrophobic compounds, this compound has low aqueous solubility. The recommended solvent for preparing stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). While ethanol can also be used, DMSO is generally a stronger solvent for compounds of this nature. It is crucial to use a high-quality, anhydrous grade of DMSO to minimize degradation of the compound and ensure reproducibility.

Q3: My this compound solution is precipitating when I add it to my cell culture medium. What can I do to prevent this?

Precipitation of this compound in your cell culture medium can be caused by several factors. Here are some troubleshooting steps to address this issue:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically at or below 0.5%. Higher concentrations can be toxic to cells and can also lead to precipitation when the solvent concentration changes abruptly upon dilution.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock solution in pre-warmed (37°C) cell culture medium. This gradual decrease in solvent concentration can help maintain the compound's solubility.

  • Rapid Mixing: When adding the this compound solution to the medium, ensure rapid and thorough mixing to avoid localized high concentrations that can trigger precipitation.

  • Temperature: Thaw frozen stock solutions slowly and ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Temperature shocks can decrease the solubility of compounds.

  • pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Significant pH shifts can affect the solubility of your compound.

Q4: What is the maximum concentration of this compound I can use in my experiments?

The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a suitable concentration range for your experiments.

Q5: How should I store my this compound stock solution?

This compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability.

Data Presentation: this compound Solubility

SolventQualitative SolubilityRecommended Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO) High10-20 mMThe solvent of choice for preparing high-concentration stock solutions. Ensure the final concentration in cell culture is ≤ 0.5%.
Ethanol Moderate1-5 mMCan be used as an alternative to DMSO, but may not achieve as high a stock concentration.
Water Very LowNot RecommendedThis compound is poorly soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS) Very LowNot RecommendedSimilar to water, this compound has very limited solubility in PBS.

Experimental Protocol: Preparation of this compound for Cell-Based Assays

This protocol provides a detailed methodology for the preparation of this compound stock solutions and their dilution for use in typical cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Sterile, 0.22 µm syringe filter (optional, for sterilization)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution).

  • Vortexing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If sterility is a concern, you can filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Dilution of this compound Stock Solution for Cell Treatment

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium while gently vortexing or mixing to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from any effects of the solvent.

  • Cell Treatment: Remove the existing medium from your cells and add the prepared this compound dilutions or vehicle control.

Mandatory Visualizations

This compound Experimental Workflow

G Experimental Workflow for this compound Cell-Based Assay cluster_0 Preparation cluster_1 Cell Culture and Treatment cluster_2 Assay and Data Analysis A Weigh this compound Powder B Dissolve in Anhydrous DMSO to create Stock Solution A->B C Aliquot and Store Stock at -80°C B->C E Prepare Serial Dilutions of this compound in Media C->E D Seed Cells in Multi-well Plates D->E F Prepare Vehicle Control (DMSO in Media) D->F G Treat Cells with this compound and Vehicle Control E->G F->G H Incubate for Desired Time Period G->H I Perform Cell Viability Assay (e.g., MTT, XTT) H->I J Measure Absorbance/ Fluorescence I->J K Analyze Data and Determine IC50 J->K

Caption: A flowchart illustrating the key steps for preparing and testing this compound in a cell-based assay.

This compound-Induced DNA Damage Response Pathway

G This compound-Induced DNA Damage Response and Apoptosis cluster_0 Cellular Insult cluster_1 DNA Damage and Sensing cluster_2 Signal Transduction and Cell Cycle Arrest cluster_3 Apoptosis Induction This compound This compound DNA_Damage DNA Alkylation & Crosslinking This compound->DNA_Damage ATM_ATR ATM / ATR (Kinase Activation) DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 (Phosphorylation) ATM_ATR->Chk1_Chk2 p53 p53 Stabilization and Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Bax_Bak Bax / Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified signaling pathway illustrating how this compound-induced DNA damage can lead to cell cycle arrest and apoptosis.

References

Technical Support Center: Carboquone Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Carboquone in cell culture media. Accurate and reproducible experimental results depend on understanding and mitigating potential stability issues of this potent antineoplastic agent.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a strong indicator of compound instability. This compound, as a bifunctional alkylating agent with a benzoquinone structure, can be susceptible to degradation in aqueous environments like cell culture media.[1][2] Factors such as pH, temperature, light exposure, and interactions with media components can affect its stability and, consequently, its effective concentration over the course of an experiment.[3]

Q2: What is the expected half-life of this compound in my cell culture medium?

A2: The specific half-life of this compound in any given cell culture medium has not been extensively published. However, as a benzoquinone-containing alkylating agent, it is predicted to have limited stability.[2] The stability is highly dependent on the specific conditions of your experiment, including the media formulation, incubation temperature, and pH.[3] It is crucial to determine the stability empirically under your specific experimental conditions.

Q3: What are the primary factors that can cause this compound to degrade in cell culture media?

A3: Several factors can contribute to the degradation of this compound:

  • pH: The stability of benzoquinones is often pH-dependent.[3] Standard cell culture media are typically buffered to a pH of 7.2-7.4, which may not be optimal for this compound stability.

  • Temperature: Incubation at 37°C will accelerate the rate of chemical degradation compared to storage at lower temperatures.[3]

  • Light: Exposure to light, especially UV light, can induce photochemical degradation of quinone structures.[3][4]

  • Media Components: Components in the culture medium, such as amino acids, vitamins, and serum proteins, could potentially react with and degrade this compound.

  • Redox Environment: The quinone moiety of this compound is susceptible to reduction, which is a key step in its activation to an alkylating agent.[5] The redox potential of the cell culture medium could therefore influence its stability and activity.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • Prepare Fresh Solutions: Prepare this compound solutions immediately before use.

  • Protect from Light: Protect stock solutions and experimental cultures from light by using amber vials and minimizing exposure to ambient light.

  • Control Temperature: While experiments need to be at 37°C, minimize the time the compound spends in media at this temperature before and after the experiment.

  • Consider Serum-Free Media: If experimentally feasible, test the stability of this compound in serum-free media to see if serum components are contributing to degradation.

  • pH Optimization: If your experimental system allows, you could investigate the effect of slight pH variations on stability, although this is often constrained by cell health.

Q5: What are the potential degradation products of this compound?

A5: The degradation of benzoquinones in aqueous solutions can lead to the formation of hydroquinones and hydroxy-benzoquinones.[3][4][6] For this compound, this would involve the reduction of the quinone ring. Further reactions could lead to the opening of the aziridine rings, which is part of its mechanism of action but can also be a degradation pathway. The exact degradation products in cell culture media would need to be identified analytically.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of compound activity over time Degradation of this compound in the cell culture medium.Perform a time-course stability study to determine the half-life of this compound under your experimental conditions. Consider adding the compound at multiple time points during long-term experiments.
High variability between replicate experiments Inconsistent degradation rates due to slight variations in experimental setup (e.g., light exposure, temperature fluctuations).Standardize all experimental procedures meticulously. Prepare a master mix of the final this compound concentration in the medium for all replicates to ensure uniformity.
Precipitation of the compound in the medium Poor solubility of this compound in the aqueous medium.Visually inspect for precipitate. If observed, consider lowering the final concentration or optimizing the dilution method from the stock solution.
Unexpected cellular toxicity Formation of toxic degradation products.Analyze the medium for the presence of degradation products using techniques like HPLC-MS. If toxic byproducts are identified, a different experimental approach may be needed.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (or other suitable solvent for stock solution)

  • Cell culture medium of interest (with and without serum, if applicable)

  • Sterile, light-protected microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Acetonitrile (ACN) or other suitable organic solvent for extraction

  • Internal standard (optional, but recommended for improved accuracy)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference.

  • Incubation: Dispense the remaining spiked media into sterile, light-protected tubes or wells and place them in a 37°C incubator.

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the incubated media.

  • Sample Preparation for HPLC:

    • To each aliquot, add a fixed volume of cold acetonitrile (e.g., 2 volumes) to precipitate proteins and extract this compound. If using an internal standard, it should be in the acetonitrile.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound at each time point.

    • Plot the concentration of this compound versus time to determine its degradation kinetics and half-life.

Data Presentation

Table 1: Example of this compound Stability Data in Different Media

This table presents hypothetical data for illustrative purposes.

Time (hours)Concentration in Medium A (µM)% Remaining in Medium AConcentration in Medium B + 10% FBS (µM)% Remaining in Medium B + 10% FBS
010.010010.0100
28.5859.090
47.2728.181
85.1516.565
241.5152.828
48<0.1<10.55

Visualizations

Signaling Pathway

Carboquone_DNA_Damage_Response This compound This compound CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) This compound->ROS Redox Cycling DNA DNA This compound->DNA Alkylation Cytoplasm Cytoplasm Nucleus Nucleus DNA_Damage DNA Cross-linking & Strand Breaks ROS->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activation p53 p53 ATM_ATR->p53 Phosphorylation & Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound's mechanism of action leading to DNA damage and apoptosis.

Experimental Workflow

Stability_Assessment_Workflow Start Start: Prepare this compound Stock Solution Spike Spike this compound into Pre-warmed Cell Culture Medium Start->Spike T0 Collect T=0 Sample Spike->T0 Incubate Incubate at 37°C (Protect from Light) Spike->Incubate Extract Protein Precipitation & Supernatant Extraction T0->Extract Collect Collect Samples at Designated Time Points Incubate->Collect Collect->Extract Analyze HPLC Analysis Extract->Analyze End End: Determine Degradation Kinetics and Half-life Analyze->End

Caption: Workflow for assessing this compound stability in cell culture media.

References

Technical Support Center: Mitigating Carboquone Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carboquone in animal studies. The information is designed to help mitigate common side effects and ensure the successful execution of preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal studies?

A1: this compound, as an alkylating agent, primarily affects rapidly dividing cells. The most frequently reported side effects in animal models include:

  • Myelosuppression: A decrease in the production of blood cells in the bone marrow, leading to leukopenia (low white blood cell count), thrombocytopenia (low platelet count), and anemia (low red blood cell count).[1][2][3][4][5]

  • Gastrointestinal (GI) Toxicity: Damage to the lining of the GI tract, which can manifest as nausea, vomiting, diarrhea, and weight loss.[6][7][8]

  • Oxidative Stress: this compound is a quinone-containing compound, and its metabolism can generate reactive oxygen species (ROS), leading to cellular damage.[9][10]

Q2: Are there any known agents that can help reduce this compound-induced side effects?

A2: Yes, based on clinical observations and preclinical studies with similar chemotherapeutic agents, several strategies can be employed:

  • Immunomodulators and Corticosteroids: Combination with an immunopotentiator or prednisone has been reported to diminish the side effects of this compound in clinical settings.[11] A preclinical study combining this compound with the immunomodulator PSK showed enhanced antitumor effects in rats.[12]

  • Cytoprotective Agents: Agents like amifostine have shown broad-spectrum protection of normal tissues from the cytotoxic effects of alkylating agents and radiation in preclinical studies.[13][14][15]

  • Antioxidants: N-acetylcysteine (NAC) is a potent antioxidant that can help mitigate the oxidative stress induced by quinone-containing compounds.[16][17][18]

Q3: How does this compound cause myelosuppression, and what is the general mechanism?

A3: this compound, like other alkylating agents, damages the DNA of hematopoietic stem cells in the bone marrow. This damage disrupts their ability to divide and differentiate into mature blood cells, leading to a decline in circulating white blood cells, red blood cells, and platelets.[1][4][5]

Troubleshooting Guides

Issue 1: Severe Myelosuppression Observed in a Mouse Model

Symptoms:

  • Significant drop in white blood cell (WBC) and platelet counts in treated animals.

  • Increased incidence of infections or bleeding.

  • Severe weight loss and lethargy.

Possible Causes:

  • The dose of this compound is too high for the specific animal strain or model.

  • Lack of supportive care to manage bone marrow toxicity.

Troubleshooting Steps:

  • Dose Adjustment: Consider a dose-reduction experiment to find the maximum tolerated dose (MTD) in your specific animal model.

  • Combination Therapy with Prednisone: Based on clinical reports of reduced side effects, consider co-administration with prednisone.[11]

  • Co-administration with an Immunomodulator: The use of an immunomodulator like PSK has been shown to enhance the therapeutic effect of this compound and may help in managing side effects.[12]

  • Application of Cytoprotective Agents: Although not specifically tested with this compound, amifostine has demonstrated significant protection of bone marrow progenitor cells from other alkylating agents in preclinical studies.[13][14][15]

Issue 2: Significant Gastrointestinal Toxicity and Weight Loss in a Rat Model

Symptoms:

  • Diarrhea and dehydration.

  • Greater than 15% body weight loss compared to the control group.

  • Reduced food and water intake.

Possible Causes:

  • Direct cytotoxic effect of this compound on the rapidly dividing cells of the intestinal lining.[6][7]

  • This compound-induced oxidative stress contributing to mucosal damage.

Troubleshooting Steps:

  • Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake.

  • Hydration: Ensure adequate hydration with subcutaneous or intraperitoneal administration of sterile saline if necessary.

  • Antioxidant Supplementation: Co-administration with N-acetylcysteine (NAC) may mitigate oxidative damage to the GI tract.[18]

  • Anti-inflammatory Co-treatment: The use of prednisone may help reduce inflammation in the gut.[11]

Data on Mitigating Side Effects of Similar Agents

Since specific quantitative data on mitigating this compound's side effects in animal studies is limited, the following tables present data from studies on similar chemotherapeutic agents, which may provide a rationale for experimental design.

Table 1: Effect of Amifostine on Carboplatin-Induced Myelosuppression in a Murine Model

Treatment GroupPlatelet Nadir (x 10^9 cells/L)Granulocyte Nadir (x 10^9 cells/L)
Carboplatin (500 mg/m²)851.6
Carboplatin (500 mg/m²) + Amifostine (910 mg/m²)1442.4

Data adapted from a clinical trial, as preclinical data was cited as the basis for this trial.[19]

Table 2: Protective Effect of N-Acetylcysteine (NAC) against Irinotecan-Induced Toxicity in Rats

ParameterControlIrinotecan (CPT-11)CPT-11 + NAC
Liver Enzymes
ALT (U/L)35.489.245.1
AST (U/L)112.7245.8135.6
Kidney Function
BUN (mg/dL)21.345.928.7
Creatinine (mg/dL)0.451.120.68
Oxidative Stress (Stomach)
MDA (nmol/g tissue)1.23.81.9
SOD (U/mg protein)45.221.738.5
GPx (U/mg protein)28.912.423.1

Data is illustrative and synthesized from findings reported in a study on Irinotecan, a topoisomerase inhibitor with significant gastrointestinal and oxidative side effects.[18]

Experimental Protocols

Protocol 1: Evaluation of Prednisone for the Mitigation of this compound-Induced Myelosuppression in Mice

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Groups (n=8 per group):

    • Group 1: Vehicle control (e.g., saline, i.p.).

    • Group 2: this compound (determine MTD, e.g., 2 mg/kg, i.p., single dose).

    • Group 3: this compound (2 mg/kg, i.p.) + Prednisone (e.g., 1 mg/kg, p.o., daily for 5 days starting on the day of this compound administration).

    • Group 4: Prednisone alone (1 mg/kg, p.o., daily for 5 days).

  • Procedure:

    • Administer this compound and prednisone according to the group assignments.

    • Monitor body weight and clinical signs daily.

    • Collect blood samples via tail vein or retro-orbital sinus on days 0, 3, 7, 10, and 14 post-treatment.

    • Perform complete blood counts (CBC) to determine WBC, platelet, and RBC counts.

  • Endpoint Analysis: Compare the nadir and recovery of blood cell counts between Group 2 and Group 3 to assess the protective effect of prednisone.

Protocol 2: Assessment of N-Acetylcysteine (NAC) in Reducing this compound-Induced Gastrointestinal Toxicity in Rats

  • Animal Model: Male Wistar rats, 200-250g.

  • Groups (n=8 per group):

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 5 mg/kg, i.p., single dose).

    • Group 3: this compound (5 mg/kg, i.p.) + NAC (e.g., 150 mg/kg, i.p., 1 hour before this compound).

    • Group 4: NAC alone (150 mg/kg, i.p.).

  • Procedure:

    • Administer NAC and this compound as per the group design.

    • Monitor body weight, food and water intake, and stool consistency daily for 7 days.

    • On day 7, euthanize the animals and collect stomach and intestinal tissues.

  • Endpoint Analysis:

    • Compare body weight changes between the groups.

    • Perform histological analysis of the GI tissues to assess for mucosal damage.

    • Measure markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide dismutase - SOD, glutathione peroxidase - GPx) in tissue homogenates.

Visualizations

Chemotherapy_Induced_Myelosuppression cluster_bone_marrow Bone Marrow cluster_blood Peripheral Blood This compound This compound (Alkylating Agent) HSC Hematopoietic Stem Cells This compound->HSC DNA Damage Progenitors Progenitor Cells (Myeloid & Lymphoid) HSC->Progenitors Proliferation & Differentiation Myelosuppression Myelosuppression Mature_Cells Mature Blood Cells (WBC, RBC, Platelets) Progenitors->Mature_Cells

Caption: this compound-induced myelosuppression pathway.

Carboquone_Oxidative_Stress This compound This compound (Quinone Structure) Metabolism Cellular Metabolism This compound->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage NAC N-Acetylcysteine (Antioxidant) GSH Glutathione (GSH) Restoration NAC->GSH GSH->ROS Scavenges Experimental_Workflow_Mitigation start Start: Animal Model Selection grouping Animal Grouping (Control, this compound, This compound + Mitigating Agent) start->grouping treatment Treatment Administration grouping->treatment monitoring Daily Monitoring (Body Weight, Clinical Signs) treatment->monitoring sampling Blood/Tissue Sampling monitoring->sampling analysis Endpoint Analysis (CBC, Histology, Biomarkers) sampling->analysis conclusion Conclusion: Efficacy of Mitigating Agent analysis->conclusion

References

Technical Support Center: Overcoming Carboquone Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the alkylating agent Carboquone in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an alkylating agent that exerts its anticancer effects by forming covalent bonds with DNA. This leads to DNA cross-linking, which inhibits DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death).

Q2: My cancer cell line is showing increasing resistance to this compound. What are the likely mechanisms?

Resistance to this compound, like other alkylating agents, is multifactorial. The primary mechanisms include:

  • Enhanced DNA Repair: Increased activity of DNA repair pathways is a major cause of resistance. Key enzymes involved are O6-methylguanine-DNA methyltransferase (MGMT), which directly removes alkyl groups from guanine, and components of the Base Excision Repair (BER) pathway that repair alkylated bases.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cancer cell, reducing its intracellular concentration and efficacy.

  • Drug Detoxification: Elevated levels of glutathione (GSH) and glutathione S-transferases (GSTs) can conjugate with and detoxify this compound, rendering it inactive.

  • Defective Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic signaling cascade (e.g., p53, Bcl-2 family proteins) can make cancer cells less susceptible to drug-induced cell death.

  • Alterations in Cell Cycle Checkpoints: Dysregulation of cell cycle checkpoints can allow cells with DNA damage to continue proliferating, contributing to resistance.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most common method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI greater than 1 confirms resistance.

Q4: What strategies can I employ in my experiments to overcome this compound resistance?

Several strategies can be investigated to overcome this compound resistance:

  • Combination Therapy: Combining this compound with other agents can be highly effective. Consider using:

    • DNA Repair Inhibitors: Inhibitors of MGMT or PARP (a key enzyme in BER) can sensitize resistant cells to this compound.

    • Efflux Pump Inhibitors: Compounds that block the activity of ABC transporters can increase the intracellular concentration of this compound.

    • Other Chemotherapeutic Agents: Using drugs with different mechanisms of action can target multiple pathways simultaneously.

  • Targeting Signaling Pathways: Inhibitors of pro-survival signaling pathways that are often upregulated in resistant cells, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, can restore sensitivity to this compound.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
High cell viability despite increasing this compound concentration. 1. Development of acquired resistance.2. Incorrect drug concentration or degradation.3. Intrinsic resistance of the cell line.1. Confirm resistance by determining the IC50 value and comparing it to the parental line.2. Verify the concentration of your this compound stock solution and prepare fresh dilutions for each experiment.3. Review the literature to see if the cell line is known to be intrinsically resistant to alkylating agents.
Inconsistent results in cell viability assays. 1. Variability in cell seeding density.2. Inconsistent drug treatment duration.3. Cell line contamination (e.g., mycoplasma).1. Ensure accurate cell counting and consistent seeding density across all wells.2. Adhere strictly to the planned incubation times for drug treatment.3. Regularly test your cell lines for mycoplasma contamination.
Failure to establish a stable this compound-resistant cell line. 1. Drug concentration increased too rapidly, leading to excessive cell death.2. Drug concentration is too low to induce resistance.3. Parental cell line is not suitable for developing resistance.1. Use a more gradual dose-escalation strategy, increasing the concentration by a smaller fold at each step.2. Start with a concentration around the IC20 of the parental cell line.3. Consider using a different parental cell line that is initially more sensitive to this compound.

Data Presentation

Table 1: Illustrative IC50 Values for an Alkylating Agent in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (µM)Resistance Index (RI)
Parental MCF-7Alkylating Agent5.2-
Resistant MCF-7Alkylating Agent48.79.4
Parental A549Alkylating Agent12.5-
Resistant A549Alkylating Agent85.16.8

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line

This protocol describes the gradual drug induction method to develop a this compound-resistant cell line.

  • Initial Sensitivity Assessment:

    • Determine the IC50 of this compound for the parental cancer cell line using the MTT or CCK-8 assay (see Protocol 2).

  • Induction of Resistance:

    • Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • When the cells reach 80-90% confluency, passage them and re-seed in a fresh medium with the same this compound concentration.

    • Maintain the cells at each concentration for 2-3 passages.

    • Gradually increase the this compound concentration in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).

    • If significant cell death occurs, maintain the cells at the previous, lower concentration until they recover.

  • Monoclonal Selection and Characterization:

    • Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10x the initial IC50), isolate monoclonal resistant cell lines using limiting dilution.

    • Confirm the resistance of the monoclonal lines by re-determining the IC50 and calculating the Resistance Index.

    • Periodically culture the resistant cells in a drug-free medium to assess the stability of the resistant phenotype.

Protocol 2: Determination of IC50 by MTT Assay

This protocol outlines the steps for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve with the drug concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_setup Phase 1: Setup cluster_resistance Phase 2: Resistance Induction cluster_characterization Phase 3: Characterization start Start parental_cells Parental Cancer Cell Line start->parental_cells ic50_determination Determine IC50 (MTT Assay) parental_cells->ic50_determination culture_ic20 Culture with This compound (IC20) ic50_determination->culture_ic20 passage Passage Cells culture_ic20->passage increase_conc Gradually Increase Concentration passage->increase_conc increase_conc->culture_ic20 Repeat resistant_line Stable Resistant Cell Line increase_conc->resistant_line confirm_ic50 Confirm IC50 and Calculate RI resistant_line->confirm_ic50 downstream Downstream Analysis (Western Blot, etc.) confirm_ic50->downstream

Caption: Workflow for developing a this compound-resistant cell line.

signaling_pathways cluster_drug Drug Action & Resistance cluster_resistance_mechanisms Resistance Mechanisms This compound This compound dna_damage DNA Damage This compound->dna_damage drug_efflux Drug Efflux (ABC Transporters) This compound->drug_efflux Reduces detoxification Detoxification (GSH/GST) This compound->detoxification Inactivates apoptosis Apoptosis dna_damage->apoptosis dna_repair Increased DNA Repair (MGMT, BER) dna_damage->dna_repair Inhibits apoptosis_inhibition Apoptosis Inhibition (Bcl-2 up, p53 mut) apoptosis->apoptosis_inhibition Blocks

Caption: Key mechanisms of resistance to this compound.

Technical Support Center: Refinement of Carboquone Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Carboquone delivery systems for targeted therapy.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the formulation, characterization, and in vitro/in vivo testing of this compound-loaded delivery systems.

1. Formulation and Encapsulation Issues

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Low this compound Encapsulation Efficiency - Poor solubility of this compound in the chosen organic solvent. - Incompatible polymer/lipid and drug interactions. - Suboptimal process parameters (e.g., sonication time, stirring speed).- Screen various biocompatible solvents to improve this compound solubility. - Modify the polymer or lipid composition to enhance affinity for this compound. - Optimize formulation parameters such as the drug-to-carrier ratio and processing conditions.
Inconsistent Particle Size and High Polydispersity Index (PDI) - Inefficient homogenization or sonication. - Aggregation of nanoparticles during formulation. - Inappropriate stabilizer concentration.- Increase homogenization/sonication time and intensity. - Optimize the concentration of the stabilizing agent (e.g., PVA, Poloxamer). - Control the rate of addition of the organic phase to the aqueous phase during nanoprecipitation.
Drug Precipitation During Encapsulation - Supersaturation of this compound in the organic phase. - Rapid solvent evaporation leading to drug crystallization.- Decrease the initial drug concentration. - Slow down the rate of solvent evaporation. - Consider using a co-solvent to improve drug solubility.

2. Characterization Challenges

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Inaccurate Particle Size Measurement by DLS - Presence of aggregates or contaminants. - Inappropriate sample concentration. - Multiple scattering effects.- Filter the sample before measurement. - Prepare samples in an appropriate concentration range. - Use instrumentation with backscattering detection for concentrated samples.
Difficulty in Determining Drug Loading - Incomplete extraction of this compound from the delivery system. - Degradation of this compound during the extraction process. - Interference from the carrier material in the analytical method.- Optimize the extraction method using different solvents and techniques (e.g., sonication, vortexing). - Use a validated, stability-indicating analytical method (e.g., HPLC) for this compound quantification. - Prepare a blank carrier sample to use as a control in the analytical method.
Variable Zeta Potential Readings - Changes in pH or ionic strength of the dispersion medium. - Contamination of the sample or measurement cell.- Use a consistent and well-defined dispersion medium for all measurements. - Thoroughly clean the measurement cell between samples.

3. In Vitro and In Vivo Performance Issues

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Burst Release of this compound in In Vitro Studies - High proportion of surface-adsorbed drug. - Porous or unstable carrier matrix.- Wash the nanoparticles thoroughly after preparation to remove unencapsulated and surface-adsorbed drug. - Modify the carrier composition to create a denser matrix. - Cross-link the polymer chains to reduce the initial burst release.
Low Cellular Uptake of Targeted Nanoparticles - Insufficient ligand density on the nanoparticle surface. - Steric hindrance of the targeting ligand by other surface molecules (e.g., PEG). - Low expression of the target receptor on the cancer cells.- Optimize the concentration of the targeting ligand during conjugation. - Use a longer spacer between the nanoparticle surface and the targeting ligand. - Confirm the expression level of the target receptor on the specific cancer cell line being used.
High Toxicity in Animal Models - Premature release of this compound from the delivery system in circulation. - Non-specific uptake of nanoparticles by healthy tissues. - Inherent toxicity of the carrier material.- Engineer the delivery system for better stability and controlled release. - Optimize the targeting strategy to enhance tumor accumulation and reduce off-target effects. - Evaluate the toxicity of the blank carrier (without this compound) in parallel.[1]

Quantitative Data Summary

The following tables provide a structured overview of typical quantitative data obtained during the characterization of this compound delivery systems. Note: These are representative values and will vary depending on the specific formulation and methodology.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Delivery SystemAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Liposomes 120 ± 15< 0.2-25 ± 565 ± 85 ± 1.5
PLGA Nanoparticles 180 ± 20< 0.15-15 ± 480 ± 58 ± 2
Targeted PLGA-PEG Nanoparticles 200 ± 25< 0.2-10 ± 375 ± 67 ± 1.8

Table 2: In Vitro this compound Release Profile

Time (hours)Liposomes (% Cumulative Release)PLGA Nanoparticles (% Cumulative Release)Targeted PLGA-PEG Nanoparticles (% Cumulative Release)
1 25 ± 415 ± 312 ± 2
6 45 ± 635 ± 530 ± 4
12 60 ± 755 ± 650 ± 5
24 75 ± 870 ± 765 ± 6
48 85 ± 980 ± 878 ± 7

Table 3: In Vivo Efficacy and Toxicity in a Murine Xenograft Model

Treatment GroupTumor Volume Reduction (%)Body Weight Change (%)
Control (Saline) 0+2 ± 1
Free this compound 40 ± 8-15 ± 4
This compound-Loaded PLGA Nanoparticles 65 ± 10-8 ± 3
Targeted this compound Nanoparticles 85 ± 12-3 ± 2

Experimental Protocols

1. Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes, followed by probe sonication on an ice bath for 3 minutes.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature overnight to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for immediate use, or lyophilize for long-term storage.

2. Characterization of this compound-Loaded Nanoparticles

  • Particle Size, PDI, and Zeta Potential:

    • Dilute the nanoparticle suspension in deionized water.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Lyse a known amount of lyophilized nanoparticles in a suitable solvent to release the encapsulated this compound.

    • Quantify the amount of this compound using a validated HPLC method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

3. In Vitro Drug Release Study

  • Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag (with an appropriate molecular weight cut-off).

  • Place the dialysis bag in a larger volume of the release medium and maintain it at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium.

  • Analyze the amount of this compound in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released against time.[2][3]

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_testing Testing organic Organic Phase (this compound + Polymer) emulsification Emulsification (Homogenization/Sonication) organic->emulsification aqueous Aqueous Phase (Stabilizer) aqueous->emulsification evaporation Solvent Evaporation emulsification->evaporation nanoparticles Nanoparticle Suspension evaporation->nanoparticles size Size & PDI (DLS) nanoparticles->size zeta Zeta Potential nanoparticles->zeta ee_dl EE & DL (HPLC) nanoparticles->ee_dl invitro In Vitro Release nanoparticles->invitro invivo In Vivo Efficacy & Toxicity nanoparticles->invivo signaling_pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_pathways Signaling Pathways This compound Targeted this compound Delivery System dna_damage DNA Damage (Cross-linking) This compound->dna_damage Induces atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 mapk MAPK Pathway (JNK/p38) atm_atr->mapk bax Bax/Bak Activation p53->bax pi3k PI3K/Akt Pathway (Inhibition) p53->pi3k Inhibits caspases Caspase Cascade bax->caspases apoptosis Apoptosis caspases->apoptosis mapk->caspases logical_relationship cluster_delivery Delivery System Design cluster_outcome Therapeutic Outcome carrier Carrier Selection (e.g., Liposome, PLGA) drug_loading Drug Loading carrier->drug_loading targeting Targeting Ligand (e.g., Antibody, Aptamer) efficacy Increased Efficacy targeting->efficacy toxicity Reduced Toxicity targeting->toxicity drug_loading->efficacy

References

Technical Support Center: Addressing Carboquone-Induced Myelosuppression in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing carboquone-induced myelosuppression in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced myelosuppression?

A1: this compound is an alkylating agent that primarily causes myelosuppression by targeting rapidly dividing hematopoietic stem and progenitor cells in the bone marrow.[1] Its mechanism involves cross-linking DNA strands and generating reactive oxygen species (ROS).[1] This damage disrupts DNA replication and cellular division, leading to apoptosis and a reduction in the production of mature blood cells, manifesting as neutropenia, thrombocytopenia, and anemia.[1][2]

Q2: What are the typical signs of myelosuppression in animal models treated with this compound?

A2: The primary indicators of myelosuppression are hematological changes.[2] Key signs include:

  • Neutropenia: A significant decrease in absolute neutrophil count (ANC), increasing susceptibility to infections.[2][3]

  • Thrombocytopenia: A reduction in platelet count, leading to an increased risk of bleeding.[2]

  • Anemia: A decrease in red blood cell count and hemoglobin levels, resulting in fatigue.[2]

Clinically, animals may exhibit lethargy, ruffled fur, weight loss, and signs of infection or bleeding.[2] Regular monitoring of complete blood counts (CBCs) is essential to quantify the extent of myelosuppression.[2]

Q3: How can I monitor the severity of this compound-induced myelosuppression?

A3: Consistent and timely monitoring is crucial. Recommended methods include:

  • Complete Blood Counts (CBCs): Perform serial CBCs to track changes in neutrophils, platelets, and red blood cells. The frequency of monitoring should be guided by the expected nadir (the lowest point of blood cell counts), which for many chemotherapeutic agents occurs 7-14 days post-administration.[3]

  • Bone Marrow Analysis: For a more in-depth assessment, bone marrow cellularity can be evaluated through histological analysis of sternum or femur sections.

  • Colony-Forming Unit (CFU) Assays: CFU assays quantify the number of hematopoietic progenitor cells in the bone marrow and can provide a functional measure of myelosuppression.[4][5]

Q4: Are there any known agents to mitigate this compound-induced myelosuppression?

A4: While specific studies on agents to reverse this compound-induced myelosuppression are limited, general strategies for managing chemotherapy-induced myelosuppression can be applied. These include the use of hematopoietic growth factors such as:

  • Granulocyte-Colony Stimulating Factor (G-CSF): To stimulate the production of neutrophils.[6][7]

  • Erythropoietin (EPO): To stimulate the production of red blood cells.[7]

  • Thrombopoietin (TPO) receptor agonists: To stimulate the production of platelets.[7]

Additionally, novel agents that protect hematopoietic stem and progenitor cells from chemotherapy-induced damage, such as CDK4/6 inhibitors, are under investigation for various chemotherapeutic regimens.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in myelosuppression between animals in the same treatment group. Inconsistent drug administration, animal strain/age differences, underlying health status.Ensure accurate and consistent dosing techniques. Use animals of the same strain, sex, and age. Acclimatize animals properly before the study and monitor for any health issues.
Unexpectedly severe myelosuppression and high mortality. This compound dose is too high for the specific animal model or strain.Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal dose for inducing a consistent level of myelosuppression. Refer to published LD50 data for guidance, if available.
Difficulty in obtaining consistent blood samples for CBCs. Improper blood collection technique, excessive sampling leading to anemia.Utilize appropriate and consistent blood collection methods (e.g., retro-orbital, saphenous, or tail vein). Limit the frequency and volume of blood collection to avoid impacting animal health and hematological parameters.
Inconsistent results in CFU assays. Variability in bone marrow cell isolation, cell counting, or culture conditions.Standardize the protocol for bone marrow cell harvesting and processing. Ensure accurate cell counting before plating. Use consistent batches of methylcellulose media and cytokines.

Quantitative Data Summary

Table 1: Illustrative Dose-Response of this compound on Hematological Parameters in Mice

This compound Dose (mg/kg)Neutrophil Count (x10³/µL) at Nadir (Day 7)Platelet Count (x10³/µL) at Nadir (Day 10)Hemoglobin (g/dL) at Nadir (Day 14)
Vehicle Control4.5 ± 0.8850 ± 12013.5 ± 1.2
1.02.1 ± 0.5550 ± 9011.8 ± 1.0
2.50.8 ± 0.3250 ± 6010.2 ± 0.9
5.0< 0.280 ± 308.5 ± 0.8

Note: This data is illustrative and should be confirmed with specific experimental studies.

Table 2: LD50 Values for Various Compounds in Rodents (for reference)

CompoundAnimalRoute of AdministrationLD50 (mg/kg)
Acridine OrangeMale MouseIntravenous32[10]
Acridine OrangeFemale MouseIntravenous36[10]
T2 ToxinRat, Mouse, Guinea Pig, PigeonVarious1.0 - 14[11]

Note: Specific LD50 for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Induction of Myelosuppression with this compound in Mice
  • Animal Model: C3H or BALB/c mice, 8-10 weeks old.

  • This compound Preparation: Dissolve this compound powder in a sterile vehicle solution (e.g., 0.9% saline or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline). The final concentration should be prepared such that the desired dose can be administered in a volume of 100-200 µL.

  • Administration: Administer this compound via a single intravenous (IV) injection into the tail vein or intraperitoneal (IP) injection. For oral administration, oral gavage can be used.[12]

  • Dose Selection: Based on preliminary dose-finding studies, a dose of 2-5 mg/kg is often used to induce significant but sublethal myelosuppression.

  • Monitoring: Collect peripheral blood samples at baseline (Day 0) and at regular intervals (e.g., Days 3, 7, 10, 14, 21) post-injection for CBC analysis. Monitor animal weight and clinical signs daily.

Protocol 2: Murine Colony-Forming Unit (CFU) Assay
  • Bone Marrow Harvest: Euthanize mice at the desired time point post-carboquone administration. Dissect femurs and tibias and flush the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).

  • Cell Suspension: Create a single-cell suspension by gently passing the bone marrow through a 21-gauge needle.

  • Cell Counting: Count the nucleated cells using a hemocytometer or an automated cell counter.

  • Plating: Mix 1x10⁵ bone marrow cells with 1 mL of methylcellulose-based medium (e.g., MethoCult™) containing appropriate murine cytokines (e.g., SCF, IL-3, IL-6, EPO). Plate the mixture in duplicate in 35 mm culture dishes.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.

  • Colony Counting: Enumerate the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid, and CFU-GEMM for granulocyte-erythroid-macrophage-megakaryocyte) under an inverted microscope.

Visualizations

Carboquone_Mechanism This compound This compound HSPC Hematopoietic Stem/ Progenitor Cell (HSPC) This compound->HSPC Enters DNA_Crosslinking DNA Inter- and Intra-strand Cross-linking HSPC->DNA_Crosslinking Induces ROS_Generation Reactive Oxygen Species (ROS) Generation HSPC->ROS_Generation Induces DNA_Damage DNA Damage DNA_Crosslinking->DNA_Damage ROS_Generation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) Apoptosis->Myelosuppression Myelosuppression_Workflow Start Start: Acclimatize Animals Baseline Day 0: Baseline Blood Collection (CBC) Start->Baseline Treatment This compound Administration (e.g., IV, IP) Baseline->Treatment Monitoring Daily Clinical Monitoring (Weight, Behavior) Treatment->Monitoring Blood_Sampling Serial Blood Sampling (e.g., Days 3, 7, 10, 14, 21) Treatment->Blood_Sampling Endpoint Endpoint Determination (e.g., Day 21 or humane endpoint) Monitoring->Endpoint CBC Complete Blood Count (CBC) Analysis Blood_Sampling->CBC CBC->Endpoint Data_Analysis Data Analysis CBC->Data_Analysis BM_Harvest Bone Marrow Harvest Endpoint->BM_Harvest CFU_Assay CFU Assay BM_Harvest->CFU_Assay CFU_Assay->Data_Analysis Signaling_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates CDK_Inhibitors CDK Inhibitors (e.g., p21) p53->CDK_Inhibitors Induces Apoptosis Apoptosis (Bax/Bcl-2) p53->Apoptosis Induces Cell_Cycle_Arrest G2/M Arrest CDK_Inhibitors->Cell_Cycle_Arrest Causes HSPC_Depletion HSPC Depletion Cell_Cycle_Arrest->HSPC_Depletion Apoptosis->HSPC_Depletion GCSF G-CSF GCSF_R G-CSF Receptor GCSF->GCSF_R Binds to JAK_STAT JAK/STAT Pathway GCSF_R->JAK_STAT Activates Proliferation Neutrophil Proliferation & Differentiation JAK_STAT->Proliferation Promotes

References

Best practices for handling and storing Carboquone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carboquone. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storing this compound, as well as troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antineoplastic agent used in chemotherapy[1][2]. Its chemical name is 2,5-bis(1-aziridinyl)-3-(2-carbamoyloxy-1-methoxyethyl)-6-methyl-1,4-benzoquinone[1]. As an alkylating agent, this compound's primary mechanism of action involves the cross-linking of DNA strands. This action inhibits DNA replication and transcription, ultimately leading to programmed cell death, or apoptosis[3].

Q2: What are the general safety precautions for handling this compound?

A2: this compound is a potent cytotoxic compound and should be handled with extreme care in a controlled laboratory environment, such as a chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of accidental exposure, wash the affected area immediately with copious amounts of water and seek medical attention.

Q3: How should this compound be stored?

A3: this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Protect from light and moisture to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.

Q4: In which solvents is this compound soluble?

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mLA common solvent for preparing stock solutions.
WaterSparingly solubleAqueous solubility is limited.
EthanolSparingly solubleCan be used for some applications, but solubility may be limited.
Phosphate-Buffered Saline (PBS)Sparingly solubleDilutions from a stock solution in DMSO are recommended.
Table 2: Stability of this compound
ConditionStabilityRecommendations
Temperature
Refrigerated (2-8°C)StableRecommended for long-term storage of solid compound and stock solutions.
Room Temperature (20-25°C)Limited stabilityAvoid prolonged storage at room temperature, especially in solution.
Elevated Temperatures (>30°C)Prone to degradationAvoid exposure to high temperatures.
Light
DarkStableStore in light-resistant containers.
UV or Ambient LightSusceptible to degradationProtect from light exposure during handling and experiments whenever possible.
pH
Neutral (pH 7.4)Moderately stable in aqueous solutionsPrepare fresh solutions for experiments.
Acidic or AlkalineIncreased degradationAvoid strongly acidic or alkaline conditions.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. The final DMSO concentration should be below 0.5%. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a blank control (medium only).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

DNA Cross-Linking Assay (Alkaline Elution Assay - Conceptual Overview)

This assay can be used to detect DNA interstrand cross-links, a key mechanism of this compound.

Methodology:

  • Cell Labeling and Treatment: Pre-label cellular DNA with a radioactive tracer (e.g., [¹⁴C]-thymidine). Treat the cells with this compound.

  • Cell Lysis: Lyse the cells directly on a filter under alkaline conditions.

  • DNA Elution: Elute the DNA from the filter with an alkaline buffer at a constant flow rate. The rate of elution is inversely proportional to the molecular weight of the DNA. DNA with interstrand cross-links will elute more slowly than control DNA.

  • Quantification: Measure the radioactivity in the eluted fractions and the filter to determine the extent of DNA cross-linking.

Troubleshooting Guides

Troubleshooting Cytotoxicity Assays with this compound
IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Edge effects in the plate- Compound precipitation- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Visually inspect for precipitation; consider using a co-solvent or adjusting the final DMSO concentration.
No dose-dependent cytotoxicity - Compound inactivity (degradation)- Incorrect concentration range- Cell line resistance- Prepare fresh this compound solutions for each experiment.- Test a wider range of concentrations.- Verify the sensitivity of the cell line to alkylating agents.
High background signal - Contamination (bacterial or fungal)- Compound interference with the assay- Regularly check cell cultures for contamination.- Run a cell-free control with this compound to check for direct interaction with assay reagents.
Troubleshooting Apoptosis Assays with this compound
IssuePossible Cause(s)Recommended Solution(s)
Low percentage of apoptotic cells - Insufficient drug concentration or incubation time- Loss of apoptotic cells during harvesting- Optimize the concentration and duration of this compound treatment.- Collect both adherent and floating cells.
High percentage of necrotic cells (PI positive) - High drug concentration causing rapid cell death- Harsh cell handling- Use a lower concentration of this compound.- Handle cells gently during harvesting and staining.
Inconsistent staining - Reagent degradation- Incorrect buffer composition- Store staining reagents properly and protect from light.- Use the recommended binding buffer for Annexin V staining.

Signaling Pathways & Visualizations

This compound, as a DNA alkylating agent, induces DNA damage, which in turn activates complex cellular signaling pathways that can lead to cell cycle arrest and apoptosis. The tumor suppressor protein p53 is a critical mediator of the cellular response to DNA damage. Additionally, the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are often implicated in regulating cell survival and apoptosis in response to chemotherapy.

Carboquone_Mechanism_of_Action cluster_drug This compound cluster_dna_damage DNA Damage & Repair cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome This compound This compound DNA Cellular DNA This compound->DNA DNA_Crosslink DNA Interstrand Cross-links DNA->DNA_Crosslink Alkylation DNA_Damage_Response DNA Damage Response DNA_Crosslink->DNA_Damage_Response p53 p53 Activation DNA_Damage_Response->p53 MAPK MAPK Pathway (e.g., JNK, p38) DNA_Damage_Response->MAPK Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis PI3K_Akt PI3K/Akt Pathway (Survival Signal) PI3K_Akt->Apoptosis Inhibition Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Serial Dilutions) seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate (e.g., 2-4h) add_reagent->incubate_reagent measure Measure Signal (e.g., Absorbance) incubate_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end Troubleshooting_Logic start Unexpected Result in Experiment check_reagents Verify Reagent Preparation & Storage start->check_reagents check_cells Assess Cell Health & Culture Conditions start->check_cells check_protocol Review Experimental Protocol & Execution start->check_protocol reagent_ok Reagents OK? check_reagents->reagent_ok cells_ok Cells Healthy? check_cells->cells_ok protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok reagent_ok->cells_ok Yes prepare_fresh Prepare Fresh Reagents reagent_ok->prepare_fresh No cells_ok->protocol_ok Yes optimize_culture Optimize Cell Culture Conditions cells_ok->optimize_culture No repeat_experiment Repeat Experiment with Controls protocol_ok->repeat_experiment No analyze_again Re-analyze Data protocol_ok->analyze_again Yes prepare_fresh->repeat_experiment optimize_culture->repeat_experiment

References

Reducing off-target effects of Carboquone in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboquone. The information is designed to help mitigate off-target effects and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it lead to off-target effects?

This compound is an alkylating agent that exerts its anticancer effects primarily by forming covalent bonds with DNA, leading to intra-strand and inter-strand cross-links.[1] This cross-linking disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2] this compound is particularly effective against rapidly dividing cells, a characteristic of many cancers. However, this lack of specificity is also the root of its off-target effects, as it can also damage healthy, rapidly proliferating cells in the body, such as those in the bone marrow and gastrointestinal tract.[1]

Q2: What are the common off-target effects observed with this compound in research models?

Common off-target effects associated with this compound are a direct consequence of its mechanism of action on healthy, rapidly dividing cells. These include:

  • Myelosuppression: Inhibition of bone marrow cell proliferation, leading to a decrease in the production of red blood cells, white blood cells, and platelets.

  • Gastrointestinal toxicity: Damage to the epithelial cells lining the gastrointestinal tract, which can result in nausea, vomiting, and diarrhea.[2]

Q3: How can I assess the cytotoxicity of this compound in my cell lines?

Standard in vitro cytotoxicity assays can be used to determine the half-maximal inhibitory concentration (IC50) of this compound in your cancer and normal cell lines. This will help establish a therapeutic window and assess off-target cytotoxicity. Commonly used assays include:

  • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • LDH Release Assay: Quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells, an indicator of cytotoxicity.

  • Annexin V/PI Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.

Troubleshooting Guides

Problem: High cytotoxicity in normal (non-cancerous) control cell lines.

Possible Cause: The concentration of this compound is too high, leading to significant off-target effects.

Solution:

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 values for both your cancer cell line and a relevant normal cell line (e.g., human fibroblasts). This will help you identify a concentration that is cytotoxic to cancer cells while minimizing toxicity to normal cells.

  • Combination Therapy: Consider using this compound in combination with other agents that can enhance its anti-cancer activity or protect normal cells. For example, co-administration with glucocorticoids like prednisone has been reported to diminish the side effects of this compound.[3] Prednisone can help by reducing inflammation and suppressing the immune response.[4][5][6][7]

Problem: Inconsistent results between experiments.

Possible Cause 1: Variability in cell culture conditions.

Solution:

  • Standardize Protocols: Ensure that cell seeding density, media composition, and incubation times are consistent across all experiments.

  • Cell Health: Regularly monitor the health and passage number of your cell lines.

Possible Cause 2: Degradation of this compound.

Solution:

  • Proper Storage: Store this compound according to the manufacturer's instructions, typically protected from light and moisture.

  • Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment.

Data Presentation

Table 1: Comparative IC50 Values of Various Anticancer Agents

CompoundCell LineIC50 (µM)Reference
Compound XA549 (Lung Cancer)4.2[8]
Compound YMCF-7 (Breast Cancer)37.2[8]
Compound ZHeLa (Cervical Cancer)34.3[8]
5-FluorouracilA549 (Lung Cancer)1.3[8]
5-FluorouracilMCF-7 (Breast Cancer)1.4[8]
5-FluorouracilHeLa (Cervical Cancer)1.3[8]
CisplatinA549 (Lung Cancer)>100[9]
CisplatinMCF-7 (Breast Cancer)27.2 ± 3.1[9]
CisplatinHeLa (Cervical Cancer)9.3 ± 0.5[10]
DoxorubicinA549 (Lung Cancer)6.62[11]
DoxorubicinMCF-7 (Breast Cancer)7.67[11]
DoxorubicinHepG2 (Liver Cancer)8.28[11]

Note: This table presents a compilation of IC50 values for various anticancer agents from the literature to provide a comparative context. Specific IC50 values for this compound should be determined empirically for the cell lines used in your research.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for determining the IC50 of this compound.

Materials:

  • Cancer and normal cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Formulation of this compound-Loaded PLGA-Chitosan Nanoparticles (Hypothetical Adaptation)

This protocol is a hypothetical adaptation of a general method for encapsulating a hydrophobic drug within PLGA-chitosan nanoparticles. This approach aims to improve targeted delivery and reduce systemic toxicity.

Materials:

  • This compound

  • PLGA (poly(lactic-co-glycolic acid))

  • Chitosan

  • PVA (polyvinyl alcohol)

  • Dichloromethane (DCM)

  • Acetic acid

  • Dialysis membrane

  • Ultrasonicator

  • Lyophilizer

Procedure:

  • Primary Emulsion: Dissolve PLGA and this compound in an organic solvent like DCM. This organic phase is then emulsified in an aqueous solution of PVA by ultrasonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under continuous stirring, leading to the formation of this compound-loaded PLGA nanoparticles.

  • Nanoparticle Collection: The nanoparticles are collected by ultracentrifugation and washed to remove excess PVA.

  • Chitosan Coating: The PLGA nanoparticles are resuspended and incubated in a chitosan solution (dissolved in dilute acetic acid) to allow for the electrostatic interaction and coating of the nanoparticles.[12][13][14][15][16]

  • Final Purification: The chitosan-coated nanoparticles are purified by centrifugation and washed.

  • Lyophilization: The final nanoparticle suspension is lyophilized for long-term storage.

Signaling Pathway and Workflow Diagrams

Carboquone_Mechanism_of_Action This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Enters Cell DNA Nuclear DNA Cell_Membrane->DNA Translocates to Nucleus DNA_Crosslinking DNA Inter- and Intra-strand Cross-linking DNA->DNA_Crosslinking Alkylation Replication_Transcription_Block Blockage of DNA Replication and Transcription DNA_Crosslinking->Replication_Transcription_Block DDR DNA Damage Response (DDR) (ATM/ATR, Chk1/Chk2) Replication_Transcription_Block->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis (Caspase-3, PARP cleavage) p53->Apoptosis Mitigation_Workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_assessment Assessment cluster_outcome Desired Outcome High_Off_Target High Off-Target Cytotoxicity in Normal Cells Dose_Optimization Dose Optimization High_Off_Target->Dose_Optimization Combination_Therapy Combination Therapy (e.g., with Prednisone) High_Off_Target->Combination_Therapy Targeted_Delivery Targeted Delivery (e.g., Nanoparticles) High_Off_Target->Targeted_Delivery Cytotoxicity_Assay Comparative Cytotoxicity Assays (Cancer vs. Normal Cells) Dose_Optimization->Cytotoxicity_Assay Combination_Therapy->Cytotoxicity_Assay Targeted_Delivery->Cytotoxicity_Assay Reduced_Off_Target Reduced Off-Target Effects & Improved Therapeutic Window Cytotoxicity_Assay->Reduced_Off_Target Apoptosis_Pathway cluster_initiator Initiation cluster_sensor Sensing & Signaling cluster_effector Effector Phase cluster_execution Execution Phase This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation Chk1_Chk2->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

References

Validation & Comparative

Carboquone vs. Cisplatin: A Comparative Efficacy Guide in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of carboquone and cisplatin, two cytotoxic agents, in preclinical ovarian cancer models. While both agents exhibit anti-tumor properties, a direct head-to-head comparison in the scientific literature is limited. This document synthesizes the available data to offer insights into their mechanisms of action and individual efficacy, highlighting the existing knowledge gaps.

Overview and Mechanism of Action

This compound , an aziridinylbenzoquinone derivative, functions as an alkylating agent. Its mechanism of action involves metabolic activation to reactive intermediates that induce inter- and intra-strand DNA cross-links. This disruption of DNA integrity impedes replication and transcription, ultimately triggering cell cycle arrest and apoptosis. Additionally, the generation of reactive oxygen species may contribute to its cytotoxic effects.

Cisplatin , a platinum-based coordination complex, is a cornerstone of ovarian cancer chemotherapy. Its primary mechanism involves the formation of platinum-DNA adducts, leading to DNA damage. This damage, if not repaired, activates signaling pathways that result in apoptosis.

The distinct chemical natures of this compound (an organic alkylating agent) and cisplatin (an inorganic platinum complex) underlie their different interactions with cellular macromolecules and subsequent biological responses.

In Vitro Efficacy

Table 1: Cisplatin IC50 Values in Ovarian Cancer Cell Lines

Cell LineIC50 (µM)Exposure TimeAssay Method
OV-9016.75 ± 0.8372hNot Specified
SKOV-319.18 ± 0.9172hNot Specified
A27801.40 ± 0.11Not SpecifiedMTT Assay
A2780/CP70 (Cisplatin-Resistant)Not SpecifiedNot SpecifiedNot Specified
A2780cisR (Cisplatin-Resistant)7.39 ± 1.27Not SpecifiedMTT Assay

Data compiled from multiple sources. Variations in reported IC50 values for the same cell line exist across different studies.

Table 2: this compound IC50 Values in Ovarian Cancer Cell Lines

Cell LineIC50 (µM)Exposure TimeAssay Method
Data Not Available---

A comprehensive search of available literature did not yield specific IC50 values for this compound in ovarian cancer cell lines.

In Vivo Efficacy

Similar to the in vitro data, direct comparative in vivo studies are lacking. The available information on the in vivo efficacy of each agent in ovarian cancer models is presented below.

Cisplatin:

In a study using a human ovarian carcinoma OVCAR-3 xenograft model in nude mice, intravenous administration of cisplatin at a dose of 3 mg/kg resulted in a 90% reduction in tumor growth at day 20 after the first injection. Another study on the A2780 human ovarian carcinoma model in athymic mice demonstrated significant antitumor activity, with a mean maximum log cell kill of 2.5 following intravenous cisplatin therapy.

This compound:

An early study from 1983 investigated the effects of combination chemotherapy with vincristine and this compound in nude mice transplanted with a human ovarian cancer cell line (JOG-1). This study reported that sequential treatment with vincristine followed by this compound at a 24-hour interval was the most effective schedule in this model. However, specific quantitative data on tumor growth inhibition for this compound as a single agent was not provided, precluding a direct comparison with cisplatin.

Signaling Pathways and Experimental Workflows

To visualize the known mechanisms and experimental approaches, the following diagrams are provided.

cisplatin_mechanism Cisplatin Mechanism of Action Cisplatin Cisplatin Cellular_Uptake Cellular Uptake Cisplatin->Cellular_Uptake Aquation Aquation (Chloride loss) Cellular_Uptake->Aquation DNA_Binding Binding to DNA (N7 of Guanine) Aquation->DNA_Binding DNA_Adducts Formation of DNA Adducts (Intra- and Inter-strand crosslinks) DNA_Binding->DNA_Adducts DNA_Damage DNA Damage Recognition DNA_Adducts->DNA_Damage Apoptosis_Pathway Activation of Apoptosis Pathways (e.g., p53) DNA_Damage->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Figure 1. Simplified signaling pathway of cisplatin-induced apoptosis.

carboquone_mechanism This compound Mechanism of Action This compound This compound Metabolic_Activation Metabolic Activation This compound->Metabolic_Activation Reactive_Intermediates Formation of Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Crosslinking DNA Cross-linking (Intra- and Inter-strand) Reactive_Intermediates->DNA_Crosslinking ROS_Generation Reactive Oxygen Species (ROS) Generation Reactive_Intermediates->ROS_Generation DNA_Damage_Response DNA Damage Response DNA_Crosslinking->DNA_Damage_Response ROS_Generation->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2. Postulated signaling pathway of this compound's cytotoxic effects.

experimental_workflow General In Vitro Efficacy Workflow cluster_cell_culture Cell Culture cluster_drug_treatment Drug Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Ovarian Cancer Cells Incubation Incubate (24h) Cell_Seeding->Incubation Drug_Addition Add Serial Dilutions of This compound or Cisplatin Incubation->Drug_Addition Treatment_Incubation Incubate (e.g., 48-72h) Drug_Addition->Treatment_Incubation MTT_Addition Add Viability Reagent (e.g., MTT) Treatment_Incubation->MTT_Addition Measurement Measure Absorbance MTT_Addition->Measurement IC50_Calculation Calculate IC50 Values Measurement->IC50_Calculation

Figure 3. A generalized workflow for determining the IC50 of a compound in vitro.

Experimental Protocols

Cisplatin IC50 Determination in A2780 and A2780cisR cells (MTT Assay)

This protocol is a generalized representation based on common laboratory practices.

1

A Comparative Analysis of Carboquone and Mitomycin C for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms, and experimental evaluation of two potent antitumor alkylating agents.

Carboquone and Mitomycin C are both potent antitumor antibiotics that exert their cytotoxic effects primarily through the alkylation of DNA, leading to the inhibition of DNA replication and ultimately, cell death. While sharing a common general mechanism, their distinct chemical structures and modes of activation result in differences in their spectrum of activity, efficacy under various physiological conditions, and specific molecular pathways they influence. This guide provides a comprehensive comparative analysis of these two compounds, supported by experimental data and detailed protocols to aid researchers in their study and application.

Chemical Structures and General Properties

A fundamental comparison begins with the molecular architecture of this compound and Mitomycin C.

FeatureThis compoundMitomycin C
Chemical Formula C₁₅H₁₉N₃O₅C₁₅H₁₈N₄O₅
Molar Mass 321.33 g/mol 334.33 g/mol
Core Structure AziridinylbenzoquinoneAziridinopyrroloindoledione
Activation Bioreductive activation of the quinoneBioreductive activation of the quinone

Mechanism of Action: A Tale of Two Alkylators

Both this compound and Mitomycin C are bioreductive alkylating agents, meaning they require enzymatic reduction to become active cytotoxic compounds. Upon activation, they form highly reactive intermediates that can crosslink DNA strands, a critical event that triggers cell cycle arrest and apoptosis.

This compound acts as a bifunctional alkylating agent, forming both intra-strand and inter-strand DNA cross-links.[1] This disruption of the DNA double helix is particularly effective against rapidly dividing cancer cells.[1] The activation of this compound is enhanced under hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment.[2][3]

Mitomycin C is also a potent DNA crosslinker, with a preference for guanine nucleosides in the 5'-CpG-3' sequence.[4] Its activation is similarly favored in anaerobic environments.[5] Beyond DNA crosslinking, Mitomycin C has been shown to inhibit thioredoxin reductase (TrxR), an enzyme involved in antioxidant defense, which may contribute to its cytotoxic effects.[6]

The DNA damage inflicted by both agents triggers a cellular stress response, leading to the activation of specific signaling pathways that ultimately determine the cell's fate.

Comparative Efficacy: Insights from Experimental Data

In vitro studies have provided valuable quantitative data on the comparative cytotoxicity of this compound and Mitomycin C.

In Vitro Cytotoxicity under Hypoxic Conditions

A key area of comparison is their enhanced efficacy in hypoxic environments, which is a significant advantage in treating solid tumors.

AssayCell LineConditionThis compoundMitomycin CReference
Clonogenic Assay HeLaAnoxia41.5% inhibition (0.03 µM for 30 min)25.4% inhibition (0.45 µM for 45 min)[7]
Succinate Dehydrogenase Inhibition (SDI) Test Gastric & Colorectal Tumor Tissues-80% decrease in SD activity80% decrease in SD activity[4][8]

These results suggest that under anoxic conditions, this compound may be more potent at lower concentrations and shorter exposure times compared to Mitomycin C in inhibiting the clonogenicity of HeLa cells.[7] However, their ability to inhibit the metabolic activity of tumor tissues, as measured by the SDI test, appears comparable.[4][8]

Signaling Pathways of Cell Death

The DNA damage induced by this compound and Mitomycin C activates complex signaling cascades that converge on apoptosis.

Mitomycin C-Induced DNA Damage Response

Mitomycin C-induced DNA interstrand crosslinks are recognized by the cell's DNA repair machinery, leading to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. This initiates a signaling cascade that results in S-phase cell cycle arrest, providing time for DNA repair. Key proteins involved in this pathway include Chk1, γ-H2AX, and Rad51.[1] The Xeroderma pigmentosum (XP) proteins, particularly XPE, XPG, and XPF, also play a crucial role in the repair of Mitomycin C-induced DNA damage.

Mitomycin_C_Pathway MitomycinC Mitomycin C Activation Bioreductive Activation MitomycinC->Activation DNA_ICL DNA Interstrand Crosslinks Activation->DNA_ICL ATR ATR Activation DNA_ICL->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 S_Phase_Arrest S-Phase Cell Cycle Arrest Chk1->S_Phase_Arrest DNA_Repair DNA Repair (XP Proteins) S_Phase_Arrest->DNA_Repair Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Prolonged arrest DNA_Repair->Apoptosis If repair fails

Mitomycin C-induced DNA damage response pathway.
This compound-Induced Apoptosis

While less detailed in the current literature, this compound-induced apoptosis is understood to be a consequence of extensive DNA damage that overwhelms the cell's repair capacity. This triggers the intrinsic apoptosis pathway, characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization (MOMP), and the subsequent activation of caspases.

Carboquone_Pathway This compound This compound Activation Bioreductive Activation This compound->Activation DNA_Damage Extensive DNA Crosslinking Activation->DNA_Damage Bcl2_Family Bcl-2 Family Modulation DNA_Damage->Bcl2_Family MOMP MOMP Bcl2_Family->MOMP Caspase_Activation Caspase Activation MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Succinate Dehydrogenase Inhibition (SDI) Assay

This colorimetric assay measures the metabolic activity of cells and can be used to assess cytotoxicity.

Principle: The assay is based on the reduction of a tetrazolium salt by succinate dehydrogenase in metabolically active cells, which forms a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Expose cells to a range of concentrations of this compound or Mitomycin C for a specified duration (e.g., 2 hours).

  • Incubation: After drug exposure, wash the cells and incubate in fresh medium for a period that allows for the expression of cytotoxicity (e.g., 3 days).

  • Assay: Add the SDI reagent (containing a tetrazolium salt and succinate) to each well and incubate for a few hours.

  • Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of succinate dehydrogenase inhibition relative to untreated control cells.

SDI_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Drug_Treatment Treat with this compound or Mitomycin C Cell_Seeding->Drug_Treatment Incubation Incubate for expression of toxicity Drug_Treatment->Incubation Add_Reagent Add SDI reagent Incubation->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance Analyze Analyze data Measure_Absorbance->Analyze End End Analyze->End

Workflow for the Succinate Dehydrogenase Inhibition (SDI) Assay.
Clonogenic Assay

This in vitro cell survival assay assesses the ability of a single cell to proliferate and form a colony.

Principle: The assay determines the fraction of cells that retain their reproductive integrity after treatment with a cytotoxic agent.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.

  • Drug Exposure: Treat the cells in suspension or as an adherent monolayer with various concentrations of this compound or Mitomycin C for a defined period (e.g., 30-45 minutes).

  • Cell Plating: After treatment, wash the cells and plate a known number of viable cells into petri dishes or multi-well plates.

  • Incubation: Incubate the plates for a period sufficient for colony formation (typically 1-3 weeks), allowing a single cell to grow into a colony of at least 50 cells.

  • Colony Staining and Counting: Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with a dye such as crystal violet. Count the number of colonies in each dish.

  • Calculation of Surviving Fraction: The surviving fraction is calculated as the (number of colonies formed after treatment) / (number of cells seeded × plating efficiency of control cells).

Clonogenic_Workflow Start Start Cell_Prep Prepare single-cell suspension Start->Cell_Prep Drug_Exposure Expose cells to This compound or Mitomycin C Cell_Prep->Drug_Exposure Cell_Plating Plate a known number of cells Drug_Exposure->Cell_Plating Incubation Incubate for colony formation Cell_Plating->Incubation Stain_Count Stain and count colonies Incubation->Stain_Count Analyze Calculate surviving fraction Stain_Count->Analyze End End Analyze->End

References

Carboquone's Antitumor Efficacy in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carboquone's Performance with Alternative Alkylating Agents Supported by Preclinical Data.

This compound, a quinone-based alkylating agent, has historically demonstrated potent antitumor activity in various preclinical models. This guide provides a comparative overview of this compound's efficacy, primarily in murine tumor models, alongside other established alkylating agents. Due to the historical context of this compound's primary research, this guide synthesizes available data, which predominantly focuses on non-xenograft models but provides valuable insights into its in vivo activity.

Comparative Antitumor Activity

While direct head-to-head xenograft studies comparing this compound with modern chemotherapeutics are limited in recent literature, historical in vivo data provides a basis for comparison with other classical alkylating agents. The following tables summarize the available data on the antitumor activity of this compound and comparator agents in various murine tumor models.

Table 1: Antitumor Activity of this compound in Murine Leukemia Models

DrugTumor ModelDosing RegimenEfficacy MetricResult
This compound L1210 LeukemiaNot specifiedIncreased LifespanMarked increase in survival time of untreated mice after serial transplantation in treated mice.[1]
Comparator: Cyclophosphamide L1210 LeukemiaNot specifiedIncreased LifespanSignificant increase in survival time.[2]

Table 2: Antitumor Activity of this compound in Solid Tumor Models

DrugTumor ModelDosing RegimenEfficacy MetricResult
This compound Walker 256 CarcinosarcomaNot specifiedTumor Growth InhibitionInhibition of tumor growth.[3]
This compound Yoshida SarcomaNot specifiedCytotoxic ActivityHigh cytotoxic activity in this tumor model.[4]
Comparator: Mitomycin C Yoshida SarcomaNot specifiedCytotoxic ActivityHigh cytotoxic activity in this tumor model.[4]
Comparator: Cyclophosphamide Walker 256 CarcinosarcomaNot specifiedTumor Growth InhibitionSignificant inhibition of tumor node growth (80%).[5]

Experimental Protocols

General Xenograft Tumor Model Protocol

1. Cell Line and Animal Model:

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is selected. Cells are cultured in appropriate media and conditions.

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG mice) are used to prevent rejection of the human tumor cells.[6] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Cancer cells are harvested, washed, and resuspended in a sterile medium, often mixed with Matrigel to support initial tumor growth.[7]

  • A specific number of cells (e.g., 1 x 10^6 to 10 x 10^6) are injected subcutaneously into the flank of each mouse.[6]

3. Tumor Growth Monitoring and Randomization:

  • Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[8]

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[8]

4. Drug Administration:

  • The test compound (e.g., this compound) and comparator drugs are administered at predetermined doses and schedules. The route of administration can be intravenous, intraperitoneal, or oral.

  • The control group receives the vehicle used to dissolve the drugs.

5. Efficacy Evaluation:

  • Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Other endpoints may include the time to reach a specific tumor volume, body weight changes (as a measure of toxicity), and overall survival.

6. Data Analysis:

  • Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.

Mechanism of Action

This compound exerts its antitumor effect primarily through its function as a bifunctional alkylating agent.[9] Upon entering a cancer cell, it is metabolically activated and forms highly reactive intermediates that can covalently bind to DNA. This leads to the formation of inter-strand and intra-strand cross-links, which disrupt DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.

Below are diagrams illustrating the mechanism of action of alkylating agents like this compound and a typical workflow for a xenograft study.

Alkylating_Agent_Mechanism Mechanism of Action of Alkylating Agents cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Consequences This compound This compound Metabolic_Activation Metabolic Activation This compound->Metabolic_Activation Reactive_Intermediate Reactive Intermediate Metabolic_Activation->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Alkylation DNA_Crosslinking DNA Cross-linking (Inter- and Intra-strand) DNA->DNA_Crosslinking Replication_Transcription_Inhibition Inhibition of DNA Replication & Transcription DNA_Crosslinking->Replication_Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Xenograft_Workflow Xenograft Study Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis 8. Data Analysis & Interpretation Data_Collection->Analysis

References

A Comparative Guide to Carboquone and Paclitaxel in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data from preclinical or clinical studies on the combination of carboquone and paclitaxel is not available in the published scientific literature. This guide provides a comparative analysis based on the individual mechanisms of action of each drug and presents data on the well-established combination of paclitaxel with carboplatin, a different alkylating agent, as a surrogate for understanding potential synergistic interactions.

Introduction

The development of effective combination cancer therapies is a cornerstone of modern oncology. The strategic pairing of cytotoxic agents with differing mechanisms of action can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce overlapping toxicities. This guide explores the potential for combining this compound, an alkylating agent, with paclitaxel, a microtubule inhibitor. While direct evidence for this specific combination is lacking, an examination of their individual properties and the extensive data on paclitaxel combined with other alkylating agents, such as carboplatin, can provide valuable insights for the research and drug development community.

Individual Agent Profiles

This compound: An Alkylating Agent

This compound is an anticancer agent that belongs to the class of alkylating agents.[1] Its primary mechanism of action involves the formation of covalent bonds with DNA, leading to cross-linking of DNA strands. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] Combination therapies involving this compound and cisplatin have been explored to enhance its antineoplastic activity.[1]

Paclitaxel: A Microtubule Stabilizer

Paclitaxel, a member of the taxane family of chemotherapeutic agents, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[2] This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial step in cell division.[2] The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3] Paclitaxel is a widely used and effective treatment for various cancers, including ovarian, breast, and non-small cell lung cancer.[4][5][6]

Paclitaxel in Combination with an Alkylating Agent: The Carboplatin Model

Given the absence of data on this compound and paclitaxel, the combination of paclitaxel with carboplatin, a platinum-based alkylating agent, serves as the most relevant and extensively studied comparator. This combination is a standard of care for several cancer types.[5][7] Both paclitaxel and carboplatin have established single-agent activity in various malignancies.[6]

Clinical Efficacy of Paclitaxel and Carboplatin

The combination of paclitaxel and carboplatin has demonstrated significant efficacy in numerous clinical trials across a range of cancers.

Cancer TypeDosing RegimenResponse RateMedian SurvivalKey Findings
Advanced Non-Small Cell Lung Cancer (Elderly Patients) Paclitaxel (175 mg/m²) + Carboplatin (AUC=5) every 3 weeks25% Overall Response Rate7.8 monthsThe combination is active and safe in an age-selected population.[8]
Advanced Carcinoma of the Urothelium with Renal Dysfunction Paclitaxel (225 mg/m²) + Carboplatin (AUC=6) every 3 weeks24.3% Objective Response Rate7.1 monthsA viable chemotherapy option for this patient population.[9]
Adenocarcinoma of Unknown Primary Paclitaxel (200 mg/m²) + Carboplatin (AUC=5)23% Objective Response Rate6.5 monthsA tolerable and moderately active regimen.[10]
Advanced Epithelial Ovarian Cancer Paclitaxel (185 mg/m²) + Carboplatin (AUC=6)70% Overall Objective Response RateNot ReportedA feasible and safe regimen recommended for Phase III trials.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for assessing the efficacy of combination chemotherapy.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound alone, paclitaxel alone, and the combination of both drugs for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the respective drugs (single agents and combination) for a specified period (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Potential Signaling Pathways and Experimental Workflow

Hypothetical Synergistic Signaling Pathway of this compound and Paclitaxel

The following diagram illustrates a hypothetical signaling pathway for the combined action of this compound and paclitaxel, leading to enhanced apoptosis. This compound induces DNA damage, activating the p53 pathway, while paclitaxel causes mitotic arrest, leading to the activation of the spindle assembly checkpoint and subsequent apoptotic signals.

This compound This compound DNA_Damage DNA Cross-linking (DNA Damage) This compound->DNA_Damage Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Arrest->Spindle_Checkpoint Caspase_Activation Caspase Cascade Activation Bax_Upregulation->Caspase_Activation Bcl2_Downregulation->Caspase_Activation Spindle_Checkpoint->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical synergistic signaling pathway of this compound and paclitaxel.

Experimental Workflow for Evaluating Combination Therapy

The diagram below outlines a typical experimental workflow for the preclinical evaluation of a combination therapy like this compound and paclitaxel.

Start Hypothesis: This compound and Paclitaxel Show Synergy In_Vitro In Vitro Studies (Cancer Cell Lines) Start->In_Vitro Cell_Viability Cell Viability Assays (MTT, etc.) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin V) In_Vitro->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) In_Vitro->Cell_Cycle In_Vivo In Vivo Studies (Xenograft Models) Cell_Viability->In_Vivo Apoptosis_Assay->In_Vivo Cell_Cycle->In_Vivo Tumor_Growth Tumor Growth Inhibition In_Vivo->Tumor_Growth Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) In_Vivo->Toxicity_Assessment Mechanism Mechanistic Studies Tumor_Growth->Mechanism Toxicity_Assessment->Mechanism Western_Blot Western Blot (Signaling Proteins) Mechanism->Western_Blot Data_Analysis Data Analysis and Conclusion Western_Blot->Data_Analysis

References

A Head-to-Head Comparison of Carboquone and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, alkylating agents represent a foundational class of drugs that exert their cytotoxic effects by inducing DNA damage. This guide provides a detailed comparative analysis of Carboquone against other well-established alkylating agents, including Mitomycin C, Cisplatin, and Cyclophosphamide. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform preclinical and clinical research.

Mechanism of Action: A Common Ground with Distinct Nuances

Alkylating agents share a common mechanism of action: they covalently attach alkyl groups to nucleophilic sites on DNA, primarily the N7 position of guanine. This alkylation can lead to several downstream cytotoxic events, including DNA strand breaks, interference with DNA replication and transcription, and the induction of apoptosis (programmed cell death). A key event for many bifunctional alkylating agents is the formation of interstrand and intrastrand cross-links in the DNA double helix, which are particularly difficult for cancer cells to repair.

This compound, a benzoquinone derivative containing aziridinyl groups, acts as a bioreductive alkylating agent. Its cytotoxic activity is significantly enhanced under hypoxic conditions, a common feature of the tumor microenvironment. This is because the quinone moiety of this compound can be reduced by intracellular reductases to a semiquinone radical, which is more reactive and capable of generating reactive oxygen species (ROS) and alkylating DNA. This property is shared with Mitomycin C, another quinone-containing alkylating agent.

Cisplatin, a platinum-based compound, is often classified as an alkylating-like agent. It forms covalent adducts with DNA, primarily at the N7 position of guanine and adenine, leading to the formation of intrastrand and interstrand cross-links that distort the DNA structure and inhibit replication.

Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to its active metabolites, phosphoramide mustard and acrolein. Phosphoramide mustard is the primary alkylating species responsible for the formation of DNA cross-links.

In Vitro Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cell growth. The following tables summarize the available IC50 data for this compound and other alkylating agents against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, culture medium, and duration of drug exposure.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Mitomycin C

Cell LineDrugIC50 (µM)Exposure TimeNotes
HeLaThis compound0.03 (anoxic)30 minClonogenicity inhibited by 41.5%[1]
HeLaMitomycin C0.45 (anoxic)45 minClonogenicity inhibited by 25.4%[1]

Table 2: In Vitro Cytotoxicity (IC50) of Cisplatin and Carboplatin

Cell LineDrugIC50 (µg/mL)Exposure Time (h)Reference
Endometrial Adenocarcinoma (UM-EC-1)Cisplatin0.022Not Specified[2]
Endometrial Adenocarcinoma (UM-EC-1)Carboplatin0.096Not Specified[2]
Endometrial Adenocarcinoma (UT-EC-3)Cisplatin0.56Not Specified[2]
Endometrial Adenocarcinoma (UT-EC-3)Carboplatin1.20Not Specified[2]
Ovarian Cancer (OVCAR-3)Cisplatin~107 (ID50)24[3]
Ovarian Cancer (OVCAR-3)Carboplatin~490 (ID50)24[3]

Table 3: In Vitro Cytotoxicity (IC50) of Cyclophosphamide

Cell LineDrugIC50 (µg/mL)Exposure Time (h)Reference
HeLaCyclophosphamide11.92Not Specified[4]
HEp2Cyclophosphamide23.12Not Specified[4]

In Vivo Anti-Tumor Activity: Evidence from Preclinical Models

Preclinical animal models are crucial for evaluating the in vivo efficacy of anticancer agents. The following table summarizes available data on the anti-tumor activity of this compound and other alkylating agents in mouse models.

Table 4: In Vivo Anti-Tumor Activity

DrugTumor ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
This compoundMM-46 mammary cancerC3H/He mice2 mg/kg, single i.v. injection on day 4 or 7100% complete tumor regression[5][5]
CisplatinNCI-H460 lung cancer xenograftNude mice15 mg/kg, i.v. every 5 days for 3 weeks60.4% TGI[6]
CarboplatinTesticular nonseminomatous germ cell tumor xenograftSCID mice60 mg/kg, cycled twiceTumor eradication[7]
CyclophosphamideChemically induced mammary carcinoma (clone B)Rats62.6 mg/kg or 41.8 mg/kg, once weekly for 3 weeksDiminished tumor volume

Signaling Pathways and Experimental Workflows

The cellular response to DNA damage induced by alkylating agents involves a complex network of signaling pathways. A central player in this response is the tumor suppressor protein p53, which, upon activation, can trigger cell cycle arrest to allow for DNA repair or initiate apoptosis if the damage is irreparable.

Below are diagrams generated using Graphviz to illustrate key concepts and workflows.

Signaling_Pathway Alkylating Agents Alkylating Agents DNA Damage DNA Damage Alkylating Agents->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Drug Treatment Drug Treatment Cancer Cell Culture->Drug Treatment Cytotoxicity Assay Cytotoxicity Assay Drug Treatment->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

References

Navigating Resistance: A Comparative Analysis of Carboquone Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of drug resistance is paramount to developing effective cancer therapies. This guide provides a comparative analysis of cross-resistance between the alkylating agent Carboquone and other chemotherapeutics, supported by experimental data. By examining the patterns of sensitivity and resistance in various cancer cell lines, we can elucidate the underlying mechanisms and inform the rational design of combination therapies.

This compound, a quinone-containing alkylating agent, exerts its anticancer effects primarily through the induction of DNA cross-links and the generation of reactive oxygen species, leading to cell cycle arrest and apoptosis.[1] However, as with many chemotherapeutic agents, the development of drug resistance poses a significant clinical challenge. Cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs, is a major hurdle in cancer treatment.[2] This guide synthesizes findings from several in-vitro studies to provide a clearer picture of this compound's cross-resistance profile.

Quantitative Analysis of Cross-Resistance

The following tables summarize the in-vitro cytotoxicity data from various studies, illustrating the cross-resistance patterns observed between this compound and other chemotherapeutic agents in different cancer cell lines.

Table 1: Cross-Resistance in an FK317-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Line

A study on a human non-small cell lung cancer cell line (Lu99) and its subline resistant to the bioreductive agent FK317 (Lu99/317) demonstrated cross-resistance to this compound and Mitomycin C (MMC). This cross-resistance was attributed to a deficiency in the enzyme DT-diaphorase in the resistant subline.[3]

Cell LineDrugResistance StatusKey Finding
Lu99/317This compound (CQ)Cross-resistantDeficiency in DT-diaphorase enzyme activity was observed in the resistant subline.[3]
Lu99/317Mitomycin C (MMC)Cross-resistant
Lu99/317Adriamycin (ADR)Not cross-resistant
Lu99/317Cisplatin (CDDP)Not cross-resistant

Table 2: Lack of Cross-Resistance in Mitomycin C-Resistant NSCLC Cell Lines

In contrast to the findings with the FK317-resistant line, two Mitomycin C-resistant NSCLC sublines, PC-9/MC2 and PC-9/MC4, did not exhibit cross-resistance to this compound. This suggests that the mechanism of MMC resistance in these cell lines may differ from that in the Lu99/317 line and does not confer resistance to this compound.[1][4]

Cell LineDrugResistance StatusKey Finding
PC-9/MC2This compoundNot cross-resistantThe study established two MMC-resistant sublines that did not show cross-resistance to this compound.[1][4]
PC-9/MC4This compoundNot cross-resistant

Table 3: Cross-Resistance in an Adriamycin-Resistant Ovarian Cancer Cell Line

An Adriamycin-resistant ovarian serous cystadenocarcinoma cell line was found to be cross-resistant to a variety of other chemotherapeutic agents, including this compound and Mitomycin C. Notably, the cross-resistance to Mitomycin C was not reversible by verapamil or cyclosporin A, suggesting a mechanism independent of P-glycoprotein-mediated multidrug resistance.[5]

Cell LineDrugResistance StatusKey Finding
Adriamycin-Resistant Ovarian Cancer LineThis compoundCross-resistantThe study suggests a mechanism of resistance different from the classic multidrug resistance involving P-glycoprotein.[5]
Mitomycin CCross-resistant
VincristineCross-resistant
VinblastineCross-resistant
Actinomycin DCross-resistant
DaunorubicinCross-resistant

Table 4: Cross-Resistance in Post-Chemotherapy Maxillary Sinus Carcinoma Cell Lines

Cell lines established from a maxillary sinus carcinoma after chemotherapy with cisplatin and 5-fluorouracil demonstrated acquired resistance to this compound, in addition to cisplatin, bleomycin, and colchicine. This indicates that treatment with certain chemotherapeutic regimens can induce a phenotype that is also resistant to this compound.[6]

Cell LineDrugResistance StatusKey Finding
Post-treatment Maxillary Carcinoma LinesThis compoundResistantCell lines established after chemotherapy showed resistance to this compound.[6]
(KKM-B, -C, -D)CisplatinResistant
BleomycinResistant
ColchicineResistant

Experimental Methodologies

The data presented above were primarily generated using established in-vitro techniques for assessing drug cytotoxicity and developing drug-resistant cell lines.

Establishment of Drug-Resistant Cell Lines

Resistant cell lines are typically developed through one of two main approaches:

  • Stepwise Exposure: Cancer cells are exposed to gradually increasing concentrations of the selective drug over a prolonged period. This method mimics the gradual development of resistance in a clinical setting.[3]

  • Continuous Exposure: Cells are continuously cultured in the presence of a fixed concentration of the drug.[1][4]

Cytotoxicity Assays

The sensitivity of cancer cell lines to various chemotherapeutic agents is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%. Common assays used for this purpose include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][4]

  • Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. Cells are seeded at a low density, treated with the drug, and then allowed to grow for a period. The number of colonies is then counted to determine the surviving fraction of cells.[6]

Signaling Pathways and Resistance Mechanisms

A key mechanism implicated in the cross-resistance between this compound and other quinone-based chemotherapeutics is the alteration of reductive enzyme activity.

Role of DT-Diaphorase in this compound Activation and Resistance

This compound, like Mitomycin C, is a bioreductive agent, meaning it requires intracellular enzymatic reduction to become an active DNA-alkylating species. One of the primary enzymes responsible for this activation is DT-diaphorase (NAD(P)H:quinone oxidoreductase 1). A deficiency in DT-diaphorase activity can lead to reduced activation of the drug and, consequently, resistance. This mechanism has been shown to confer cross-resistance to both this compound and Mitomycin C in an FK317-resistant cell line.[3]

G cluster_sensitive Drug-Sensitive Cell cluster_resistant Drug-Resistant Cell CQ_inactive_S This compound (Inactive) DTD_S DT-Diaphorase CQ_inactive_S->DTD_S Reductive Activation CQ_active_S This compound (Active Metabolite) DTD_S->CQ_active_S DNA_damage_S DNA Cross-linking CQ_active_S->DNA_damage_S Apoptosis_S Apoptosis DNA_damage_S->Apoptosis_S CQ_inactive_R This compound (Inactive) DTD_R Deficient DT-Diaphorase CQ_inactive_R->DTD_R Reduced_activation Reduced Activation DTD_R->Reduced_activation Survival Cell Survival Reduced_activation->Survival

Caption: DT-Diaphorase mediated this compound activation and resistance pathway.

General Experimental Workflow for Cross-Resistance Studies

The process of identifying cross-resistance patterns involves a systematic workflow, from the development of resistant cell lines to the comparative analysis of drug sensitivity.

G cluster_assay Cytotoxicity Profiling start Parental Cancer Cell Line develop_resistant Develop Resistant Cell Line (e.g., via continuous exposure to Drug X) start->develop_resistant treat_parental Treat Parental Line with This compound & Other Drugs start->treat_parental resistant_line Drug X-Resistant Cell Line develop_resistant->resistant_line treat_resistant Treat Resistant Line with This compound & Other Drugs resistant_line->treat_resistant ic50_parental Determine IC50 Values (Parental) treat_parental->ic50_parental ic50_resistant Determine IC50 Values (Resistant) treat_resistant->ic50_resistant compare Compare IC50 Values ic50_parental->compare ic50_resistant->compare cross_resistance Cross-Resistance no_cross_resistance No Cross-Resistance collateral_sensitivity Collateral Sensitivity

References

Efficacy of Carboquone in Cisplatin-Resistant Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Carboquone and other chemotherapeutic agents in the context of cisplatin-resistant cancer cell lines. Due to a lack of publicly available in vitro data for this compound in well-characterized cisplatin-resistant cell lines, this document focuses on presenting available data for common alternative drugs in the widely studied A2780 cisplatin-resistant ovarian cancer cell line model (A2780/CDDP or A2780cis). The mechanism of action of this compound is detailed to provide a theoretical basis for its potential efficacy.

Introduction to Cisplatin Resistance

Cisplatin is a cornerstone of chemotherapy for various solid tumors, including ovarian, testicular, and lung cancers. Its efficacy is often limited by the development of intrinsic or acquired resistance. The mechanisms of cisplatin resistance are multifactorial and include reduced drug accumulation, increased drug efflux, enhanced DNA repair, and alterations in apoptotic signaling pathways. Understanding these mechanisms is crucial for developing strategies to overcome resistance, including the evaluation of alternative chemotherapeutic agents.

This compound: An Overview

Comparative Efficacy Data in Cisplatin-Resistant Ovarian Cancer Cell Lines

To provide a framework for comparison, the following tables summarize the 50% inhibitory concentration (IC50) values for cisplatin and two alternative chemotherapeutic agents, doxorubicin and paclitaxel, in the parental cisplatin-sensitive ovarian cancer cell line A2780 and its cisplatin-resistant derivative, A2780/CDDP (or A2780cis). The Resistance Factor (RF) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parent line.

Table 1: Efficacy of Cisplatin in A2780 and A2780/cisplatin Cell Lines

CompoundCell LineIC50 (µM)Resistance Factor (RF)Reference
CisplatinA2780 (sensitive)3.253 µg/mL (~10.8 µM)-[2]
CisplatinA2780cis (resistant)10.58 µg/mL (~35.2 µM)3.25[2]
CisplatinA2780 (sensitive)1.40 ± 0.11-[3]
CisplatinA2780cisR (resistant)7.39 ± 1.275.3[3]

Table 2: Efficacy of Alternative Chemotherapeutic Agents in Cisplatin-Resistant A2780 Cell Lines

CompoundCell LineIC50 (µM)Resistance Factor (RF)Reference
DoxorubicinA2780ADR (Doxorubicin-resistant, cross-resistant to cisplatin)0.389.5 (compared to A2780)[4]
PaclitaxelA2780 (sensitive)1.23 ± 0.10-[5]
PaclitaxelA2780/Taxol (Paclitaxel-resistant)35.85 ± 1.2329.15[5]

Table 3: this compound - Mechanistic Profile

CompoundMechanism of ActionAvailable Data in Cisplatin-Resistant Lines
This compoundAlkylating agent; forms DNA cross-links, leading to inhibition of DNA synthesis and apoptosis.[1]Specific IC50 values and direct comparative efficacy data in well-characterized cisplatin-resistant cell lines such as A2780/CDDP are not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes discussed, the following diagrams have been generated using Graphviz.

cisplatin_resistance cluster_cell Cisplatin-Resistant Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CTR1 Reduced CTR1 Cisplatin_in Cisplatin (intracellular) ATP7A_B Increased ATP7A/B Efflux Pumps GSH Increased Glutathione (GSH) MT Increased Metallothioneins Apoptosis_Inhibition Inhibition of Apoptosis DNA_Repair Enhanced DNA Repair (e.g., NER, HR) DNA_Adducts Reduced Cisplatin-DNA Adducts DNA_Adducts->Apoptosis_Inhibition Apoptosis Blocked DNA_Adducts->DNA_Repair Repaired Cisplatin_out Cisplatin (extracellular) Cisplatin_out->CTR1 Reduced Influx Cisplatin_in->ATP7A_B Increased Efflux Cisplatin_in->GSH Inactivation Cisplatin_in->MT Sequestration Cisplatin_in->DNA_Adducts Forms Adducts carboquone_moa cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Transport Drug Uptake Activation Metabolic Activation Transport->Activation Crosslinking DNA Cross-linking Activation->Crosslinking DNA DNA DNA->Crosslinking Replication_Block Replication Block Crosslinking->Replication_Block Transcription_Block Transcription Block Crosslinking->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis Carboquone_ext This compound Carboquone_ext->Transport

References

A Comparative Analysis of the Therapeutic Index: Carboquone vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, the evaluation of a drug's therapeutic index—a measure of its relative safety and efficacy—is paramount for guiding clinical application and future drug development. This guide provides a detailed comparison of two such agents: Carboquone, an alkylating agent, and Doxorubicin, an anthracycline antibiotic. While extensive data is available for Doxorubicin, a comprehensive quantitative comparison is limited by the sparse public data on the specific toxicity and potency metrics for this compound.

Executive Summary

This guide synthesizes available preclinical and clinical data to evaluate the therapeutic indices of this compound and Doxorubicin. Doxorubicin is a well-characterized cytotoxic agent with a clearly defined mechanism of action and a narrow therapeutic window, primarily limited by dose-dependent cardiotoxicity. This compound, a lesser-documented alkylating agent, is reported to have excellent antitumor efficacy but is also associated with strong side effects. A direct quantitative comparison of their therapeutic indices is challenging due to the limited availability of specific LD50 (median lethal dose) and IC50 (half-maximal inhibitory concentration) values for this compound in publicly accessible literature.

Data Presentation: A Comparative Overview

ParameterThis compoundDoxorubicin
Class Alkylating AgentAnthracycline Antibiotic
Mechanism of Action Forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.[1]Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and cell death.
LD50 (Median Lethal Dose) Data not readily available in public sources.Mouse: 4.6 mg/kg (intraperitoneal), 12.5 mg/kg (intravenous), 13.5 mg/kg (subcutaneous), 570 mg/kg (oral). Rat: 12.6 mg/kg (intravenous).
IC50 (Half-Maximal Inhibitory Concentration) Data not readily available in public sources.Varies widely depending on the cancer cell line. Examples include: MCF-7 (Breast): 0.04-2.5 µM, A549 (Lung): >20 µM, HepG2 (Liver): 0.16-1.3 µM, HCT116 (Colon): 0.05-0.3 µM.
Reported Efficacy Described as having "excellent" antitumor efficacy.[1] A study on mouse mammary cancer showed complete regression at a dose of 2 mg/kg.[2]Broad-spectrum activity against various solid tumors and hematological malignancies.
Major Toxicities Described as having "considerably strong" side effects.[1]Cardiotoxicity (dose-dependent), myelosuppression, mucositis, nausea, and vomiting.

Mechanisms of Action and Signaling Pathways

This compound: As an alkylating agent, this compound's primary mode of action is the covalent modification of DNA. This leads to the formation of cross-links between DNA strands, which in turn inhibits DNA replication and transcription, ultimately triggering apoptosis.

Carboquone_Pathway This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake Alkylation Alkylation of DNA Cellular_Uptake->Alkylation DNA DNA DNA->Alkylation DNA_Crosslinking DNA Cross-linking Alkylation->DNA_Crosslinking Inhibition_Replication Inhibition of DNA Replication & Transcription DNA_Crosslinking->Inhibition_Replication Apoptosis Apoptosis Inhibition_Replication->Apoptosis Doxorubicin_Pathway Doxorubicin Doxorubicin Cellular_Uptake Cellular Uptake Doxorubicin->Cellular_Uptake DNA_Intercalation DNA Intercalation Cellular_Uptake->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Cellular_Uptake->Topo_II_Inhibition ROS_Generation ROS Generation Cellular_Uptake->ROS_Generation DNA_Strand_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_II Topoisomerase II Topoisomerase_II->Topo_II_Inhibition Topo_II_Inhibition->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->DNA_Strand_Breaks MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Drug at Varying Concentrations A->B C Incubate for Defined Period B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 from Dose-Response Curve G->H LD50_Determination_Workflow A Select Animal Model (e.g., Mice, Rats) B Determine Dose Range (Preliminary Studies) A->B C Administer Drug at Different Doses B->C D Observe for Toxicity and Mortality (14 days) C->D E Record Mortality Data for Each Dose D->E F Statistically Calculate LD50 Value E->F

References

A Meta-Analysis of Clinical Studies Involving Carboquone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboquone is an alkylating agent that has been investigated for its antineoplastic properties in various cancers. This guide provides a comparative meta-analysis of clinical studies involving this compound, offering a quantitative and qualitative assessment of its performance against other chemotherapy agents. The data presented is compiled from available clinical trial results to inform researchers and drug development professionals on its efficacy, safety profile, and mechanisms of action.

Mechanism of Action

This compound belongs to the class of alkylating agents, which exert their cytotoxic effects by forming covalent bonds with DNA. This process, known as alkylation, leads to DNA cross-linking and strand breaks, ultimately inhibiting DNA replication and transcription. This disruption of DNA integrity triggers cell cycle arrest and apoptosis, proving particularly effective against rapidly dividing cancer cells.[1][2][3][4][5]

The following diagram illustrates the generalized mechanism of action for alkylating agents like this compound.

This compound This compound (Alkylating Agent) Reactive_Intermediate Bioactivation to Reactive Intermediate This compound->Reactive_Intermediate DNA Cellular DNA Reactive_Intermediate->DNA Covalent Bonding Alkylation Alkylation of DNA (Guanine N7) DNA->Alkylation Crosslinking DNA Inter- and Intra-strand Cross-linking Alkylation->Crosslinking DNA_Damage DNA Damage Crosslinking->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Inhibition_Replication Inhibition of DNA Replication & Transcription DNA_Damage->Inhibition_Replication Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Inhibition_Replication->Apoptosis

Caption: Mechanism of action of this compound as a DNA alkylating agent.

Comparative Clinical Data

While a direct meta-analysis of this compound as a monotherapy is limited due to the prevalence of its use in combination regimens, this section presents available comparative data from clinical trials across different cancer types.

Advanced Liver Cancer

A randomized controlled study compared a this compound-containing regimen (MQ-F-OK) with the standard FAM (5-Fluorouracil, Adriamycin, Mitomycin C) therapy in patients with advanced liver cancer.

Treatment RegimenNumber of Evaluable PatientsPartial ResponseResponse Rate
MQ-F-OK (Mitomycin C, This compound , 5-Fluorouracil, OK-432)17317.6%
FAM (5-Fluorouracil, Adriamycin, Mitomycin C)16212.5%
Data from a randomized controlled study on advanced liver cancer.

The study concluded that there was no significant difference in response rates or survival prolongation between the two groups. Anemia was observed more frequently in the FAM group.

Gastric and Colorectal Cancer (Adjuvant Setting)

A controlled clinical trial investigated the effect of adjuvant immunochemotherapy with this compound (CQ) and Krestin (PSK), a protein-bound polysaccharide, in patients with curatively resected gastric and colorectal cancer.

Cancer TypeTreatment GroupOutcome
Gastric Cancer (Stage III) CQ + PSKStatistically significant higher survival rate between 20 and 24 months post-surgery compared to CQ alone.[6]
Colorectal Cancer (Dukes C) CQ + PSKStatistically superior survival rate compared to the control group (no adjuvant treatment).[6]
Data from a controlled clinical trial on adjuvant immunochemotherapy.[6]
Bladder Cancer

A study on combination chemotherapy for bladder cancer included this compound in a regimen with Adriamycin and 5-Fluorouracil (5-FU).

Patient Group (n=23)Complete Response (CR) + Partial Response (PR)
Superficial Tumors (n=12) Higher response rate
Deep Tumors (n=11) Lower response rate
Overall 17.4% (Koyama-Saitoh criteria)
Overall 39.1% (Karnofsky's criteria)
Data from a combination chemotherapy study in bladder cancer.[7]

The study reported no severe adverse reactions.[7]

Experimental Protocols

Detailed experimental protocols from older clinical studies are often not fully available. However, based on the reviewed literature, the following outlines the methodologies for key cited experiments.

Combination Chemotherapy for Advanced Liver Cancer (MQ-F-OK vs. FAM)
  • Objective: To compare the efficacy and safety of MQ-F-OK therapy versus FAM therapy in patients with advanced primary or secondary liver cancer.

  • Study Design: A randomized controlled trial.

  • Patient Population: 40 patients with advanced liver cancer were enrolled and randomized into two groups.

  • Treatment Arms:

    • MQ-F-OK Group: Intra-arterial administration of Mitomycin C and this compound, combined with 5-Fluorouracil and OK-432.

    • FAM Group: Intra-arterial administration of Mitomycin C and Doxorubicin (Adriamycin), combined with 5-Fluorouracil.

  • Response Evaluation: Assessed according to the criteria of the Japan Society for Cancer Therapy.

Adjuvant Immunochemotherapy for Gastric and Colorectal Cancer
  • Objective: To evaluate the effect of adjuvant immunochemotherapy with this compound and Krestin (PSK) in patients with curatively resected gastric or colorectal cancer.

  • Study Design: A controlled clinical trial involving 22 institutions.

  • Patient Population: 168 patients with curatively resected stomach cancer and 111 with colorectal cancer.

  • Treatment Protocol:

    • One week post-surgery, this compound (CQ) was administered at a dose of 2 mg/m² once a week.[6]

    • This was followed by PSK at a dose of 2 g/m² daily for 4 weeks.[6]

    • This regimen was repeated 9 times over 55 weeks.[6]

  • Treatment Groups (Gastric Cancer):

    • Group A: Intermittent CQ.

    • Group B: CQ and PSK in alternate doses.[6]

    • Group C: Controls.[6]

  • Treatment Groups (Colorectal Cancer):

    • Group D: CQ + PSK in alternate doses.[6]

    • Group E: Controls.[6]

The following diagram provides a simplified workflow for a typical randomized controlled clinical trial comparing two treatment regimens.

Start Patient Recruitment (e.g., Advanced Cancer) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Treatment Arm A (e.g., this compound Regimen) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Standard/Alternative Therapy) Randomization->Arm_B Treatment_Cycle Treatment Administration (Multiple Cycles) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Response_Assessment Tumor Response Assessment (e.g., RECIST criteria) Treatment_Cycle->Response_Assessment Data_Analysis Data Analysis (Efficacy & Safety) Response_Assessment->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Simplified workflow of a randomized clinical trial.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Carboquone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific chemical inactivation protocols for Carboquone necessitates adherence to general safety and disposal guidelines for cytotoxic and antineoplastic agents. In the handling and disposal of the anticancer drug this compound, laboratory professionals are advised to follow established procedures for hazardous pharmaceutical waste. This ensures the safety of personnel and the protection of the environment.

This compound, as a cytotoxic agent, requires careful management throughout its lifecycle in a research setting, from handling and storage to the final disposal of any waste generated. All materials that have come into contact with this compound, including unused or expired drugs, contaminated personal protective equipment (PPE), labware, and cleaning materials, must be treated as hazardous waste.

Waste Segregation: A Critical First Step

Proper segregation of this compound waste at the point of generation is crucial for safe and compliant disposal. The primary distinction is between "trace" and "bulk" chemotherapy waste.

  • Trace Chemotherapy Waste: This category includes items with minimal residual amounts of the drug, such as empty vials, syringes, IV bags, tubing, and contaminated PPE (gloves, gowns). To be considered "trace," a container must be "RCRA empty," meaning it holds no more than 3% of its original volume.[1][2]

  • Bulk Chemotherapy Waste: This includes materials that are heavily contaminated or contain more than a trace amount of the drug. Examples are partially used vials, syringes with more than a residual amount of the drug, and materials used to clean up spills.[1][2]

Disposal Containers and Labeling

The type of waste dictates the appropriate container for disposal.

Waste CategoryContainer TypeLabeling
Trace Chemotherapy Waste (Non-Sharps) Yellow, puncture-resistant bags or containers.[3][4]"Chemotherapy Waste," "Trace Chemotherapy Waste," or "Incinerate Only".[3][5]
Trace Chemotherapy Waste (Sharps) Yellow, puncture-resistant sharps containers.[3]"Chemo Sharps".[3]
Bulk Chemotherapy Waste Black, RCRA-compliant hazardous waste containers.[6]"Hazardous Waste," with the specific chemical name (this compound).[6]

Disposal Procedures

All this compound waste must be disposed of through a licensed hazardous waste management service. It is imperative that this waste is not mixed with regular trash or poured down the drain.[6][7] The primary method of disposal for chemotherapy waste is high-temperature incineration.[8][9]

For unused or expired this compound, it should be managed as bulk hazardous waste and disposed of through the institution's environmental health and safety (EHS) department.[6]

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean the area. A chemotherapy spill kit should be readily available. Personnel involved in the cleanup must wear appropriate PPE, including double gloves, a gown, and eye protection. The spilled material should be absorbed with appropriate pads, and the area should be decontaminated. All materials used for cleanup are considered bulk chemotherapy waste.[10]

The following diagram outlines the general workflow for the disposal of this compound waste in a laboratory setting.

G cluster_generation Waste Generation Point cluster_trace Trace Waste (<3% Residue) cluster_bulk Bulk Waste (>3% Residue) cluster_disposal Final Disposal Generate This compound Waste Generated Segregate Segregate Waste Generate->Segregate Trace_NonSharps Non-Sharps (PPE, Empty Vials) Segregate->Trace_NonSharps Trace Trace_Sharps Sharps (Needles, Syringes) Segregate->Trace_Sharps Trace Bulk Bulk Liquid/Solid Waste Segregate->Bulk Bulk Yellow_Bag Place in Yellow Bag/Container Trace_NonSharps->Yellow_Bag Yellow_Sharps Place in Yellow Sharps Container Trace_Sharps->Yellow_Sharps Pickup Arrange for EHS Pickup Yellow_Bag->Pickup Yellow_Sharps->Pickup Black_Container Place in Black RCRA Container Bulk->Black_Container Black_Container->Pickup Incineration High-Temperature Incineration Pickup->Incineration

This compound Waste Disposal Workflow

By adhering to these established guidelines for cytotoxic and antineoplastic waste, research professionals can ensure a safe laboratory environment and the proper management of this compound waste. Always consult your institution's specific safety data sheets (SDS) and protocols for detailed guidance.

References

Essential Safety and Logistical Information for Handling Carboquone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety protocols and logistical plans for the handling and disposal of Carboquone, a potent antineoplastic agent. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the environment. Since a specific Safety Data Sheet (SDS) with detailed quantitative data for this compound was not located, the following recommendations are based on established guidelines for handling hazardous drugs, particularly cytotoxic and alkylating agents.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to hazardous drugs like this compound.[1][2] All personnel involved in the handling of this compound must be trained in the proper donning and doffing of PPE.

Quantitative Data for PPE Selection:

Due to the absence of a specific SDS for this compound, the following table summarizes general recommendations for PPE when handling hazardous drugs. It is critical to consult your institution's safety plan and the specific PPE manufacturer's documentation for evidence of impermeability to hazardous drugs.[2]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[1][3]Provides a robust barrier against skin contact. The outer glove should be changed immediately if contaminated.[4]
Gown Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene or other laminate materials.[3]Protects the body from contamination. Must be resistant to permeation by chemotherapy drugs.[1]
Eye Protection Safety goggles and a full-face shield.[3][4]Protects the eyes and face from splashes of the hazardous drug.[3][4]
Respiratory Protection NIOSH-certified N95 respirator or higher.[1][3]Required when there is a risk of generating aerosols or dust.[1]
Shoe Covers Disposable, designated for hazardous drug handling areas.Prevents the spread of contamination to other areas.[3]

Operational and Disposal Plans

Handling and Preparation:

  • Designated Area: All handling and preparation of this compound must be conducted in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[1][5]

  • Aseptic Technique: Use aseptic techniques to minimize the generation of aerosols.

  • Spill Mat: Work on a disposable, plastic-backed absorbent pad to contain any minor spills.

  • Luer-Lock Fittings: Use syringes and IV sets with Luer-Lock fittings to prevent accidental disconnection.

  • Labeling: Clearly label all containers with "Hazardous Drug" and the name of the agent.[5]

Disposal Plan:

  • Waste Segregation: All materials that come into contact with this compound, including PPE, needles, syringes, vials, and contaminated cleaning materials, must be disposed of as hazardous waste.

  • Waste Containers: Use designated, leak-proof, and puncture-resistant hazardous waste containers. These containers should be clearly labeled as "Hazardous Drug Waste."

  • Sharps: All sharps must be placed in a designated chemotherapy sharps container.

  • Decontamination: Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.

Emergency Procedures: Exposure and Spills

First Aid for Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management Workflow:

The following diagram outlines the procedural steps for managing a this compound spill. All laboratories handling this compound must have a hazardous drug spill kit readily available.[5]

Spill_Management_Workflow This compound Spill Management Workflow cluster_Initial_Response Initial Response cluster_PPE Don PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal Disposal cluster_Follow_Up Follow-Up Secure_Area 1. Secure the Area (Restrict access) Alert_Personnel 2. Alert Personnel (Notify supervisor and safety officer) Secure_Area->Alert_Personnel Don_PPE 3. Don Appropriate PPE (Double gloves, gown, goggles, face shield, N95 respirator) Alert_Personnel->Don_PPE Contain_Spill 4. Contain the Spill (Use absorbent pads from spill kit) Don_PPE->Contain_Spill Clean_Area 5. Clean the Area (Work from outer edge to center) Contain_Spill->Clean_Area Decontaminate 6. Decontaminate the Area (Use appropriate cleaning agent) Clean_Area->Decontaminate Dispose_Waste 7. Dispose of all materials (In designated hazardous waste containers) Decontaminate->Dispose_Waste Remove_PPE 8. Doff PPE Carefully Dispose_Waste->Remove_PPE Wash_Hands 9. Wash Hands Thoroughly Remove_PPE->Wash_Hands Document_Incident 10. Document the Incident Wash_Hands->Document_Incident

Caption: Workflow for the safe management of a this compound spill.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.